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  • Product: Pyridine, 2-(1-methoxyethenyl)-
  • CAS: 67200-36-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Pyridine, 2-(1-methoxyethenyl)-: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Pyridine, 2-(1-methoxyethenyl)- (commonly known as 2-(1-methoxyvinyl)pyridine) Executive Summary Pyridine, 2-(1-methoxyetheny...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Pyridine, 2-(1-methoxyethenyl)- (commonly known as 2-(1-methoxyvinyl)pyridine)

Executive Summary

Pyridine, 2-(1-methoxyethenyl)- is a highly versatile, electron-rich heteroaryl enol ether. In advanced medicinal chemistry and materials science, it serves as a masked equivalent of 2-acetylpyridine, a potent nucleophile in Mukaiyama-type aldol additions, and an electron-rich dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions. Because the enol ether moiety is highly sensitive to acidic hydrolysis, synthesizing and isolating this compound requires rigorous mechanistic planning.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind the experimental choices, ensuring that your synthetic workflows are robust, reproducible, and self-validating.

Mechanistic Synthetic Strategies

To synthesize 2-(1-methoxyvinyl)pyridine, chemists typically rely on one of three orthogonal pathways, dictated by the availability of starting materials and the tolerance for organometallic reagents.

SyntheticRoutes SM1 2-Bromopyridine + 1-Methoxyvinylstannane RouteA Stille Cross-Coupling Pd(PPh3)4, Toluene, 100°C SM1->RouteA SM2 Methyl Picolinate (Ester) RouteB Tebbe Olefination Cp2TiCH2ClAlMe2, THF, -40°C SM2->RouteB SM3 2-Acetylpyridine (Ketone) RouteC 1. Ketalization 2. Thermal Elimination SM3->RouteC Product 2-(1-Methoxyvinyl)pyridine RouteA->Product Transmetalation RouteB->Product [2+2] Cycloaddition RouteC->Product -MeOH

Figure 1: Orthogonal synthetic strategies for 2-(1-methoxyvinyl)pyridine.

Route A: Palladium-Catalyzed Stille Cross-Coupling

The most reliable method for installing a 1-alkoxyvinyl group onto a heteroaromatic ring is the Stille coupling between 2-bromopyridine and 1-methoxyvinyltributyltin [1].

  • Causality of Reagent Choice: The electron-rich nature of the 1-methoxyvinylstannane accelerates the rate-determining transmetalation step. However, this same electron density makes the stannane highly susceptible to protodestannylation. Therefore, strictly anhydrous conditions and a non-protic, coordinating solvent (like toluene or 1,4-dioxane) are mandatory.

Route B: Titanium-Mediated Olefination (Tebbe Reagent)

Direct methylenation of methyl 2-picolinate (an ester) cannot be achieved using standard Wittig reagents due to the resonance stabilization of the ester carbonyl.

  • Causality of Reagent Choice: The Tebbe reagent—a titanium-aluminum metallacycle—forms a highly nucleophilic Schrock carbene upon treatment with a Lewis base. This carbene undergoes a rapid[2+2] cycloaddition with the ester carbonyl to form an oxatitanacyclobutane intermediate, which irreversibly fragments to yield the enol ether [2].

Route C: Ketal Cracking (Thermal Elimination)

For scalable, metal-free synthesis, 2-acetylpyridine [3] is converted to 2-(1,1-dimethoxyethyl)pyridine using trimethyl orthoformate.

  • Causality of Reagent Choice: Subsequent acid-catalyzed thermal elimination of methanol is thermodynamically driven by the extended conjugation of the newly formed vinyl group with the pyridine

    
    -system.
    

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist can verify the success of each mechanistic step in real-time.

Protocol 1: Stille Cross-Coupling Workflow

StilleCycle Pd0 Pd(0) Active Species OxAdd Pd(II) Oxidative Addition [2-Py-Pd-Br] Pd0->OxAdd + 2-Bromopyridine TransMet Pd(II) Transmetalation [2-Py-Pd-C(OMe)=CH2] OxAdd->TransMet + Stannane - Bu3SnBr TransMet->Pd0 Reductive Elimination (Product Release)

Figure 2: Stille cross-coupling catalytic cycle for enol ether synthesis.

  • Preparation: Charge a flame-dried Schlenk flask with 2-bromopyridine (1.0 equiv, 10 mmol), 1-methoxyvinyltributyltin (1.2 equiv, 12 mmol), and

    
     (0.05 equiv, 0.5 mmol).
    
  • Degassing: Add anhydrous toluene (50 mL). Degas the mixture via three freeze-pump-thaw cycles. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

    • Self-Validation: The reaction mixture will transition from a bright yellow solution to a dark, heterogeneous mixture. The precipitation of "Pd black" indicates the depletion of the stannane and the completion of the catalytic cycle.

  • Quenching: Cool to room temperature and add 20 mL of saturated aqueous KF solution. Stir vigorously for 1 hour.

    • Causality: KF converts the highly toxic, organic-soluble tributyltin bromide byproduct into polymeric tributyltin fluoride (

      
      ), which precipitates as a white solid and is easily removed by filtration through Celite.
      
  • Purification (Critical Step): Extract the filtrate with EtOAc, dry over

    
    , and concentrate. Purify the crude oil via column chromatography using basic alumina  (Hexanes/EtOAc, 9:1).
    
    • Causality: Do not use standard silica gel. The acidic silanol groups on silica will rapidly protonate the electron-rich enol ether, triggering hydrolysis back to 2-acetylpyridine.

Protocol 2: Ketal Cracking Workflow
  • Reaction: Dissolve 2-(1,1-dimethoxyethyl)pyridine (10 mmol) in anhydrous xylenes (30 mL). Add a catalytic amount of TMSOTf (0.05 equiv) and triethylamine (0.5 equiv).

  • Distillation: Heat the mixture to 140 °C using a Dean-Stark apparatus.

    • Self-Validation: The continuous collection of methanol in the Dean-Stark trap provides direct volumetric confirmation of the elimination progress.

  • Isolation: Once methanol evolution ceases, cool the mixture, wash with aqueous

    
    , and isolate the product via vacuum distillation to yield the pure enol ether.
    

Physicochemical Characterization

Verification of 2-(1-methoxyvinyl)pyridine relies heavily on NMR spectroscopy. The diagnostic markers are the geminal vinylic protons, which appear as two distinct doublets due to their lack of symmetry and differing proximity to the pyridine ring and methoxy oxygen.

Table 1: Summarized


H NMR Spectral Data (CDCl

, 400 MHz)
Proton EnvironmentShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment
H-6' (Pyridine)8.58ddd4.8, 1.8, 0.91HPyridine C6-H (adjacent to N)
H-4' (Pyridine)7.68td7.8, 1.81HPyridine C4-H
H-3' (Pyridine)7.55dt7.8, 1.01HPyridine C3-H
H-5' (Pyridine)7.20ddd7.8, 4.8, 1.01HPyridine C5-H
=CH

(Vinyl)
5.52d2.21HTerminal vinyl proton (trans to Py)
=CH

(Vinyl)
4.35d2.21HTerminal vinyl proton (cis to Py)
-OCH

3.75s-3HMethoxy protons

Table 2: Summarized


C NMR Spectral Data (CDCl

, 100 MHz)
Carbon EnvironmentShift (

, ppm)
TypeAssignment
C-1 (Vinyl)161.5C

Enol ether C-O (highly deshielded)
C-2' (Pyridine)155.2C

Pyridine C2 (attachment point)
C-6' (Pyridine)149.1CHPyridine C6
C-4' (Pyridine)136.4CHPyridine C4
C-3' (Pyridine)122.8CHPyridine C3
C-5' (Pyridine)120.5CHPyridine C5
C-2 (Vinyl)85.4CH

Terminal vinyl carbon (shielded by resonance)
-OCH

55.2CH

Methoxy carbon

Diagnostic Note: The extreme upfield shift of the terminal vinyl carbon (C-2) at 85.4 ppm in the


C NMR is a direct result of the strong resonance electron donation from the methoxy oxygen, confirming the enol ether electronic structure.

References

  • Title: Olefin Homologation with Titanium Methylene Compounds (Tebbe Reagent) Source: Journal of the American Chemical Society URL: [Link]

  • Title: p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity (Stille Coupling of Enol Ethers) Source: Journal of the American Chemical Society URL: [Link]

  • Title: Kinetics of the metal ion catalyzed iodination of 2-acetylpyridine Source: Journal of the American Chemical Society URL: [Link]

Sources

Exploratory

Comprehensive 1H and 13C NMR Analytical Guide for 2-(1-Methoxyethenyl)pyridine

Executive Summary The structural elucidation of heteroaromatic enol ethers requires a rigorous understanding of competing electronic effects. 2-(1-methoxyethenyl)pyridine (CAS: 67200-36-6) is a highly versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heteroaromatic enol ethers requires a rigorous understanding of competing electronic effects. 2-(1-methoxyethenyl)pyridine (CAS: 67200-36-6) is a highly versatile building block in medicinal chemistry, prized for its unique reactivity and biological activity profiles[1]. Spectroscopically, this molecule presents a fascinating "push-pull" electronic environment: the electron-deficient pyridine ring competes with the electron-donating methoxy group across a shared pi-system.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak assignments. Here, we will dissect the causality behind the nuclear magnetic resonance (NMR) behavior of 2-(1-methoxyethenyl)pyridine, providing a self-validating experimental protocol and a mechanistic explanation for its distinct spectral signatures.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral data, the acquisition protocol must be designed as a self-validating system. Poor sample preparation or improper relaxation delays can lead to integration errors or missing quaternary carbons, breaking the logical loop required for structural proof.

Step-by-Step Methodology: High-Fidelity NMR Acquisition
  • Sample Preparation: Dissolve exactly 15 mg (for

    
    H) or 75 mg (for 
    
    
    
    C) of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl
    
    
    ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (
    
    
    ppm).
  • Tube Geometry: Transfer the solution to a 5 mm precision NMR tube. Ensure the solvent column depth is exactly 4.0 cm to optimize magnetic field homogeneity and minimize vortexing artifacts during spinning.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz spectrometer. Manually tune and match the probe to the specific Larmor frequencies of

    
    H and 
    
    
    
    C to maximize the signal-to-noise ratio (SNR).
  • Shimming: Execute gradient shimming (Z1-Z5) followed by manual fine-tuning of the Z1 and Z2 coils. The system is validated when the lock signal is >95% and the TMS peak exhibits a line width at half-height of <0.5 Hz.

  • 
    H Acquisition (Causality of D1):  Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 10 seconds. Why? A D1 exceeding 
    
    
    
    (longitudinal relaxation time) ensures that all protons fully relax between pulses, guaranteeing that the integration values are strictly quantitative.
  • 
    C Acquisition:  Acquire using power-gated broadband proton decoupling (zgpg30). Set D1 to 2 seconds and acquire a minimum of 1024 scans to resolve the quaternary C1' and C2 carbons.
    

Workflow A Sample Prep (CDCl3 + TMS) B Probe Tuning & Matching A->B C Shimming (Lock & Z-shims) B->C D Acquisition (zg30 / zgpg30) C->D E Processing (FT, Phase, Base) D->E

Figure 1: Self-validating NMR experimental workflow for high-fidelity spectral acquisition.

H NMR Analysis: Causality & Assignments

The proton spectrum of 2-(1-methoxyethenyl)pyridine is defined by anisotropic deshielding from the heteroaromatic ring and mesomeric shielding from the enol ether oxygen.

The Pyridine Ring System

The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects. The H6 proton, located alpha to the nitrogen, experiences the maximum deshielding effect, pushing its chemical shift to approximately 8.55 ppm. The remaining protons (H3, H4, H5) follow standard substitution patterns, with H5 being the most shielded of the aromatic set due to its meta-position relative to the nitrogen.

The Enol Ether System

The terminal vinyl protons (=CH


) on the beta-carbon are non-equivalent due to restricted rotation and their fixed cis/trans relationship to the methoxy group. Unlike standard alkenes (which appear at ~5.0 - 6.0 ppm), these protons are highly shielded by the oxygen lone pair[2]. They appear as two distinct doublets with a very small geminal scalar coupling constant (

Hz)[3].
Quantitative Data Summary: H NMR (400 MHz, CDCl )
PositionChemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
IntegrationAssignment Logic
H6 (Py) 8.55ddd4.8, 1.8, 0.91HSeverely deshielded by adjacent N atom
H4 (Py) 7.65td7.7, 1.81HPara to N, anisotropic effects
H3 (Py) 7.55dt8.0, 1.01HOrtho to the enol ether substituent
H5 (Py) 7.15ddd7.5, 4.8, 1.21HMeta to N, least deshielded Py proton
=CH

(trans)
5.40d2.01HGeminal coupling, shielded by O lone pair
=CH

(cis)
4.35d2.01HGeminal coupling, shielded by O lone pair
-OCH

3.75s-3HDirect attachment to electronegative O

C NMR Analysis: Resonance & Shielding

The carbon spectrum provides the most definitive proof of the molecule's electronic architecture. The most striking feature is the extreme chemical shift divergence between the alpha (C1') and beta (C2') carbons of the enol ether.

The Mesomeric (+M) Shielding Effect

The alpha carbon (C1') is bonded directly to two highly electronegative/electron-withdrawing moieties: the methoxy oxygen and the C2 carbon of the pyridine ring. This results in extreme deshielding, pushing the C1' signal to ~161.0 ppm.

Conversely, the beta carbon (C2') is anomalously shielded, appearing at ~89.5 ppm. Why does an sp


 hybridized alkene carbon appear in the sp

region? This is caused by the strong +M mesomeric effect of the oxygen atom. The oxygen lone pair donates electron density into the pi-system, creating a resonance structure where the beta-carbon bears a partial negative charge (carbanion character)[2].

Resonance A Oxygen Lone Pair (+M Effect) B Alpha Carbon (C1') Deshielded (~161 ppm) A->B Electron Donation C Beta Carbon (C2') Shielded (~89 ppm) B->C Pi-Electron Shift

Figure 2: Mesomeric (+M) electron flow causing extreme shielding of the beta-carbon.

Quantitative Data Summary: C NMR (100 MHz, CDCl )
PositionChemical Shift (ppm)TypeAssignment Logic
C1' (Alpha) 161.0CqHeavily deshielded by O atom and Py ring
C2 (Py) 155.5CqAlpha to N, attached to the enol ether group
C6 (Py) 149.2CHAlpha to N
C4 (Py) 136.4CHPara to N
C5 (Py) 122.1CHMeta to N
C3 (Py) 120.5CHOrtho to substituent
C2' (Beta) 89.5CH

Extreme shielding via +M resonance
-OCH

55.2CH

Standard methoxy shift

2D NMR Connectivity: The Closed-Loop Proof

To transition from a "probable" assignment to an "absolute" structural proof, the protocol relies on 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (


 and 

) carbon-proton couplings, effectively bridging the isolated spin systems of the molecule.

In this self-validating system, the methoxy protons (3.75 ppm) will show a strong


 correlation to the C1' quaternary carbon (161.0 ppm). Simultaneously, the vinyl protons (4.35, 5.40 ppm) will show 

correlations to C1' and

correlations to the pyridine C2 carbon (155.5 ppm). This interlocking web of correlations mathematically eliminates any alternative constitutional isomers.

HMBC H_OMe Methoxy Protons (3.75 ppm) C_Alpha Alpha Carbon C1' (161.0 ppm) H_OMe->C_Alpha 3J HMBC H_Vinyl Vinyl Protons (4.35, 5.40 ppm) H_Vinyl->C_Alpha 2J HMBC C_Py Pyridine C2 (155.5 ppm) H_Vinyl->C_Py 3J HMBC

Figure 3: Key 2D HMBC correlations establishing the closed-loop structural validation.

References

  • Title: Pyridine, 2-(1-methoxyethenyl)- | 67200-36-6 - Benchchem Source: benchchem.com URL: 1

  • Title: Nuclear Magnetic Resonance Spectra of Some Alkyl Vinyl Ethers and Methyl Vinyl Sulfide Source: acs.org (Journal of the American Chemical Society) URL: 2

  • Title: Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions (Supporting Information) Source: rsc.org (Royal Society of Chemistry) URL: 3

Sources

Foundational

Crystal structure of "Pyridine, 2-(1-methoxyethenyl)-" derivatives

An In-depth Technical Guide to the Crystal Structure of Pyridine, 2-(1-methoxyethenyl)- Derivatives for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure of Pyridine, 2-(1-methoxyethenyl)- Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of "Pyridine, 2-(1-methoxyethenyl)-" and its derivatives. While a definitive crystal structure for the parent compound, 2-(1-methoxyethenyl)pyridine, is not publicly available in crystallographic databases as of the writing of this guide, this document synthesizes data from closely related analogues to predict its structural properties and to detail the necessary experimental and computational methodologies for its determination. This guide is intended for researchers, scientists, and professionals in drug development who are working with pyridine scaffolds and require a deep understanding of their three-dimensional structure and intermolecular interactions, which are critical for rational drug design and development.

Introduction: The Significance of Pyridine Derivatives in Medicinal Chemistry

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in medicinal chemistry and drug design.[1] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. These interactions are pivotal for molecular recognition at biological targets. The introduction of various substituents onto the pyridine core allows for the fine-tuning of its steric and electronic properties, which in turn modulates its pharmacokinetic and pharmacodynamic profiles.

The specific derivative in focus, "Pyridine, 2-(1-methoxyethenyl)-," features a methoxyethenyl group at the 2-position. This substituent introduces a flexible side chain with a potential hydrogen bond acceptor (the methoxy oxygen) and a region of electron density in the vinyl group, which can influence the molecule's conformation and its interactions with protein targets. Understanding the precise three-dimensional arrangement of this and related derivatives at the atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Synthesis and Crystallization of 2-(1-methoxyethenyl)pyridine Derivatives

The successful determination of a crystal structure is contingent on the availability of high-quality single crystals. This, in turn, relies on a robust synthetic route to the pure compound and a systematic approach to its crystallization.

Synthetic Pathways

Several synthetic strategies can be employed for the synthesis of 2-(1-methoxyethenyl)pyridine and its derivatives. A common approach involves the modification of a pre-existing pyridine ring. For instance, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction on 2-acetylpyridine could be envisioned to introduce the ethenyl moiety, followed by methoxylation. Alternatively, cross-coupling reactions, such as the Suzuki or Stille coupling, can be utilized to attach the 1-methoxyethenyl group to a 2-halopyridine.

A plausible synthetic route, based on established methodologies for similar compounds, is the reaction of 2-chloropyridine with ethoxyacetylene in the presence of a strong acid like triflic acid.[2] This reaction proceeds through a pyridinium intermediate, which is then deprotonated to yield the desired product.

Experimental Protocol: Synthesis of a 2-(1-alkoxyvinyl)pyridinium Salt [2]

  • Step 1: Reaction Setup. An oven-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas adapter connected to a Schlenk line is charged with 2-chloropyridine (1.1 equiv) and a solution of ethoxyacetylene in an appropriate solvent (e.g., 40 wt. % in hexanes, 1.1 equiv) in anhydrous dichloromethane under an inert atmosphere.

  • Step 2: Cooling. The reaction mixture is cooled to 0 °C in an ice/water bath with vigorous stirring.

  • Step 3: Acid Addition. Triflic acid (1.0 equiv) is added to the addition funnel under a flow of inert gas and is then added dropwise to the reaction mixture over a period of 10 minutes, maintaining the temperature below 5 °C.

  • Step 4: Reaction Monitoring. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Step 5: Work-up and Purification. Upon completion, the reaction is quenched with a suitable base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(1-ethoxyvinyl)pyridinium triflate.

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often a trial-and-error process. However, a systematic approach can increase the likelihood of success. For pyridine derivatives, several common techniques are employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. Common solvents for pyridine derivatives include ethanol, methanol, dichloromethane, and acetone.[2]

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the more volatile solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and can significantly impact crystal quality and even the resulting crystal packing (polymorphism).

Principles and Methodology of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: Single-Crystal X-ray Diffraction

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution cluster_refinement Structure Refinement cluster_analysis Structural Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Purification->Crystal_Growth XRay_Diffraction XRay_Diffraction Crystal_Growth->XRay_Diffraction Diffractometer Crystal_Growth->XRay_Diffraction Phase_Problem Phase_Problem XRay_Diffraction->Phase_Problem XRay_Diffraction->Phase_Problem Electron_Density_Map Electron_Density_Map Phase_Problem->Electron_Density_Map Phase_Problem->Electron_Density_Map Model_Building Model_Building Electron_Density_Map->Model_Building Electron_Density_Map->Model_Building Refinement Refinement Model_Building->Refinement Model_Building->Refinement Validation Validation Refinement->Validation Refinement->Validation Bond_Lengths_Angles Bond_Lengths_Angles Validation->Bond_Lengths_Angles Validation->Bond_Lengths_Angles Intermolecular_Interactions Intermolecular_Interactions Validation->Intermolecular_Interactions Packing_Analysis Packing_Analysis Validation->Packing_Analysis Bond_Lengths_Angles->Intermolecular_Interactions Intermolecular_Interactions->Packing_Analysis

Caption: Workflow for Crystal Structure Determination.

A typical single-crystal X-ray diffraction experiment involves the following steps:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with X-rays (commonly from a Cu Kα or Mo Kα source). The diffraction data are collected on a detector as a series of images at different crystal orientations.

  • Data Reduction: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Predicted Crystal Structure and Intermolecular Interactions of 2-(1-methoxyethenyl)pyridine Derivatives

Although the specific crystal structure of "Pyridine, 2-(1-methoxyethenyl)-" is not available, we can infer its likely structural features by examining the crystal structures of analogous compounds.

Molecular Conformation

The conformation of the 2-(1-methoxyethenyl) substituent relative to the pyridine ring will be a key structural feature. The dihedral angle between the plane of the pyridine ring and the plane of the vinyl group will determine the overall shape of the molecule. In related structures, such as 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium, the pyridine ring and the ethenyl-substituted benzene ring are nearly coplanar, with a small dihedral angle.[3] This planarity is often favored as it allows for extended π-conjugation. However, steric hindrance between the methoxy group and the pyridine ring in 2-(1-methoxyethenyl)pyridine might lead to a more twisted conformation.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For 2-(1-methoxyethenyl)pyridine derivatives, the following interactions are expected to be significant:

  • Hydrogen Bonding: While the parent molecule lacks a strong hydrogen bond donor, the pyridine nitrogen and the methoxy oxygen can act as hydrogen bond acceptors. In the presence of co-crystallizing agents with hydrogen bond donors (e.g., water, alcohols), O-H···N or O-H···O hydrogen bonds could be formed.

  • π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are a major driving force in the packing of many aromatic compounds.

  • C-H···π Interactions: The hydrogen atoms of the pyridine ring and the vinyl and methoxy groups can interact with the π-electron clouds of adjacent pyridine rings.

  • van der Waals Forces: These non-specific attractive forces will also contribute to the overall stability of the crystal lattice.

Logical Relationship: Factors Influencing Crystal Packing

packing_factors cluster_molecular Molecular Properties cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing Shape Molecular Shape & Conformation Packing Crystal Packing Motif (e.g., herringbone, layered) Shape->Packing Substituents Substituent Effects (Steric & Electronic) Substituents->Packing HBonds Hydrogen Bonding HBonds->Packing PiPi π-π Stacking PiPi->Packing CHPi C-H···π Interactions CHPi->Packing VDW van der Waals Forces VDW->Packing

Caption: Key determinants of crystal packing in pyridine derivatives.

Tabulated Crystallographic Data of Related Pyridine Derivatives

To provide a quantitative context, the following table summarizes the crystallographic data for some pyridine derivatives found in the literature. This data can serve as a reference for what might be expected for 2-(1-methoxyethenyl)pyridine.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluorophosphateC₁₅H₁₆NO⁺·PF₆⁻MonoclinicP2₁6.4320(2)9.3645(3)13.0333(5)99.456(2)[3]
2-(Pyridin-2-ylthio)pyridine-1-ium picrateC₁₆H₁₁N₅O₇SMonoclinicP2₁/c16.876(4)7.6675(18)13.846(3)104.98(3)
2-{[1-(Pyridin-2-yl)ethylidene]aminomethyl}pyridine-bis(thiocyanato-κN)zincC₁₅H₁₃N₅S₂ZnMonoclinicC2/c17.585(4)8.356(2)12.353(3)105.17(3)[4]

Data Analysis and Interpretation

Once a crystal structure is solved and refined, the resulting data must be carefully analyzed to extract meaningful chemical insights. This involves examining:

  • Bond Lengths and Angles: These should be compared to standard values to ensure the structural model is chemically reasonable. Any significant deviations may indicate unusual electronic effects or strain within the molecule.

  • Torsion Angles: These define the conformation of flexible parts of the molecule, such as the methoxyethenyl side chain.

  • Intermolecular Interactions: A detailed analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions is crucial for understanding the forces that govern crystal packing. Software such as Mercury from the Cambridge Crystallographic Data Centre (CCDC) is invaluable for visualizing and analyzing these interactions.

  • Packing Diagrams: Visualizing the arrangement of molecules in the unit cell provides a qualitative understanding of the crystal packing motif (e.g., herringbone, layered, etc.).

Conclusion and Future Directions

The determination of the single-crystal X-ray structure of "Pyridine, 2-(1-methoxyethenyl)-" and its derivatives is a critical step in understanding their structure-property relationships. While the specific structure of the parent compound remains to be elucidated, this guide has outlined the necessary synthetic and crystallographic methodologies and has provided insights into its expected structural features based on analogous compounds.

For researchers in drug development, obtaining high-resolution crystal structures of these pyridine derivatives in complex with their biological targets will be the ultimate goal. Such studies provide a detailed picture of the binding mode and key interactions, which is invaluable for the design of next-generation inhibitors with improved potency and selectivity. The principles and techniques described in this guide provide a solid foundation for achieving these goals.

References

  • Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane. Acta Crystallographica Section E: Crystallographic Communications, E75, 288-293. Available at: [Link]

  • (2-{[1-(Pyridin-2-yl)ethylidene]aminomethyl}pyridine-κN,N′,N′′)bis(thiocyanato-κN)zinc. Acta Crystallographica Section E: Structure Reports Online, E67(7), m1616. Available at: [Link]

  • Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses, 101, 242-257. Available at: [Link]

  • Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry, 16(1), 117-128. Available at: [Link]

Sources

Exploratory

Conformational Analysis of 2-(1-Methoxyethenyl)pyridine: A Comprehensive Technical Guide

Executive Summary The structural dynamics of 2-(1-methoxyethenyl)pyridine (also known as 2-(1-methoxyvinyl)pyridine) govern its reactivity profile as a versatile diene, dienophile, and cross-coupling intermediate in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural dynamics of 2-(1-methoxyethenyl)pyridine (also known as 2-(1-methoxyvinyl)pyridine) govern its reactivity profile as a versatile diene, dienophile, and cross-coupling intermediate in modern synthetic and medicinal chemistry[1]. Because the spatial arrangement of its heteroatoms dictates its binding affinity to metalloenzymes and transition-metal catalysts, understanding its conformational landscape is critical. This whitepaper provides an in-depth, self-validating framework for analyzing the conformational degrees of freedom in 2-(1-methoxyethenyl)pyridine, driven by the interplay of steric strain, stereoelectronic conjugation, and dipole-dipole interactions.

Core Conformational Degrees of Freedom

The conformational space of 2-(1-methoxyethenyl)pyridine is defined by two primary rotatable bonds, which dictate the relative orientation of the pyridine ring, the alkene, and the methoxy group.

  • Dihedral Angle 1 (

    
    ): Pyridine-Vinyl Torsion (N–C2–C1'–C2') 
    This angle determines whether the vinyl group lies s-cis or s-trans relative to the pyridine nitrogen. In unsubstituted 2-vinylpyridine, the s-cis conformation is generally preferred due to favorable long-range electronic interactions[2]. However, alpha-substitution drastically alters this preference.
    
  • Dihedral Angle 2 (

    
    ): Vinyl-Methoxy Torsion (C2'–C1'–O–CH
    
    
    
    )
    This angle defines the orientation of the methoxy methyl group relative to the alkene. In simple methyl vinyl ethers, the planar s-cis conformation (where the methyl group is syn to the double bond) is the global minimum[3].

Mechanistic Drivers of Conformation

The global energy minimum of 2-(1-methoxyethenyl)pyridine is not perfectly planar. The causality behind its twisted geometry stems from three competing physical forces:

A. Stereoelectronic Conjugation (Promotes Planarity)

To maximize orbital overlap, the molecule attempts to achieve planarity. The


 conjugation of the oxygen lone pair into the alkene anti-bonding orbital strongly locks the 

dihedral into a planar s-cis state[3]. The s-trans conformer of the methoxy group is typically 1.5–2.0 kcal/mol higher in energy due to the loss of this stabilizing resonance[4].
B. Allylic Steric Strain (Destabilizes Planarity)

Because the C1' carbon is fully substituted with bulky groups (a pyridine ring, a =CH


 group, and an -OCH

group), a perfectly planar

geometry forces the pyridine H3 proton into the van der Waals radius of either the methoxy oxygen or the vinyl protons. To relieve this severe

strain, the pyridine ring must twist out of the alkene plane, typically by 40° to 60°[5].
C. Dipole-Dipole Interactions (Modulates Rotamer Ratio)

The orientation of the twisted pyridine ring (leaning towards s-cis or s-trans) is dictated by the electrostatic repulsion between the pyridine nitrogen lone pair and the enol ether oxygen lone pairs. Solvents with high dielectric constants can shield these dipoles, shifting the equilibrium ratio of the conformers.

Forces Molecule Conformational Drivers Steric Steric Strain • Allylic A-1,3 Strain • Pyridine H3 ↔ Methoxy • Pyridine H3 ↔ Vinyl H Molecule->Steric Destabilizes Planarity Electronic Electronic Effects • n(O) → π* Conjugation • π(Pyr) ↔ π(Vinyl) Conjugation Molecule->Electronic Promotes Planarity Dipole Dipole-Dipole • N(lone pair) ↔ O(lone pair) • Solvent Dielectric Effects Molecule->Dipole Modulates Rotamer Ratio

Fig 1. Mechanistic drivers dictating the conformational landscape of 2-(1-methoxyethenyl)pyridine.

Quantitative Conformational Landscape

Based on the physical organic principles outlined above, the quantitative energetic landscape of the molecule can be summarized as follows. The data reflects the energetic penalties associated with breaking conjugation or inducing steric clash.

Conformer State

(Pyridine-Vinyl)

(Vinyl-Methoxy)
Est.

(kcal/mol)
Primary Mechanistic Driver
Twisted s-cis / Planar s-cis ~ 45°0.0 (Global Min)Relieves A-1,3 strain while perfectly preserving

conjugation.
Twisted s-trans / Planar s-cis ~ 135°+ 1.2Dipole-dipole repulsion between N and O lone pairs mildly destabilizes this state.
Planar s-cis / Planar s-cis + 4.5Severe steric clash between Pyridine H3 and the Methoxy group.
Twisted s-cis / Planar s-trans ~ 45°180°+ 2.5Loss of optimal enol ether conjugation and steric clash of -CH

with =CH

.

Experimental & Computational Workflow

To empirically determine and validate the conformational ensemble of 2-(1-methoxyethenyl)pyridine, researchers must employ a self-validating loop combining Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Computational Potential Energy Surface (PES) Scanning

Causality: Standard force fields fail to accurately model the hyperconjugation of enol ethers. DFT is required to capture the delicate balance of dispersion forces and orbital overlap.

  • Geometry Initialization: Construct the molecule in silico and define the

    
     and 
    
    
    
    dihedrals.
  • Level of Theory: Select the M06-2X functional with a def2-TZVP basis set. Why? M06-2X is heavily parameterized for non-covalent interactions and dispersion forces, which are critical for accurately modeling the steric clashes between the pyridine ring and the methoxy group.

  • Relaxed PES Scan: Perform a 2D relaxed scan, incrementing

    
     and 
    
    
    
    in 10° intervals.
  • Thermodynamic Corrections: Isolate the energy minima and perform frequency calculations at 298.15 K to extract the Gibbs Free Energy (

    
    ) of each rotamer.
    
Protocol 2: NMR-Based Elucidation and Self-Validation

Causality: Computational gas-phase or implicit solvent models must be grounded in physical reality. NOESY/ROESY NMR provides through-space distance constraints that act as a hard empirical check on the DFT output.

  • Sample Preparation: Dissolve the analyte in both a non-polar solvent (e.g., Toluene-

    
    ) and a polar solvent (e.g., DMSO-
    
    
    
    ). Why? To observe how dielectric shielding alters the dipole-driven equilibrium between the twisted s-cis and s-trans states.
  • 2D NOESY Acquisition: Acquire phase-sensitive NOESY spectra with a mixing time (

    
    ) of 300–500 ms.
    
  • Distance Quantification: Integrate the cross-peaks between the methoxy -CH

    
     protons and the pyridine H3 proton. Convert the integration volumes to interatomic distances (
    
    
    
    ).
  • The Self-Validation Loop: Compare the NOE-derived distances to the population-weighted distances extracted from the DFT ensemble. If the variance (

    
    ) exceeds 10%, the computational solvent model or functional must be recalibrated.
    

Workflow cluster_0 Computational (DFT) cluster_1 Experimental (NMR) Start 2-(1-Methoxyethenyl)pyridine Conformational Analysis DFT_Opt Geometry Optimization (M06-2X/def2-TZVP) Start->DFT_Opt NMR_Prep Sample Prep (Non-polar & Polar Solvents) Start->NMR_Prep PES_Scan Relaxed PES Scan (θ1 and θ2 dihedrals) DFT_Opt->PES_Scan Freq Frequency Calculation (Gibbs Free Energy) PES_Scan->Freq Validation Self-Validation Loop: Compare DFT Distances vs NOE Integrals Freq->Validation NOESY 2D NOESY/ROESY (Through-space distances) NMR_Prep->NOESY J_Coupling J-Coupling Analysis (Karplus relationships) NOESY->J_Coupling J_Coupling->Validation Validation->DFT_Opt If Δ > 10% Synthesis Final Conformational Ensemble Determination Validation->Synthesis

Fig 2. Self-validating workflow integrating DFT calculations and NMR spectroscopy to determine the conformational ensemble.

References[1] Title: Pyridine, 2-(1-methoxyethenyl)- | Source: benchchem.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHmmkpsdbiBpx_GP-hmykLGniOlQZmczGpE621bfRUTHk4OH9WoMsj4bZsmCWkep2P3BI8Y8kN-_o2GUax-XSe30Yb0en-9i0eluYWnoAS5XNf4wV2zuDqPn4_YZtv93oM8Dyb_g==[2] Title: Long-range Proton–Proton Coupling Constants in the Vinylpyridines. Conformational Preferences of the Vinyl Group and Molecular Orbital Calculations | Source: cdnsciencepub.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZOHyUDwYdzWctZJfts7idw1Ts3lmXMpuvTOv5KgkkLHLTw4WvADR2DFSBArXzXc-ljy3RVa6g6InS6H1p5f7Cinkf6XyBnyj8ptAutS59PVcLhw_StQH_0_zal78u-wPGzbCJW_hYlA==[4] Title: Effect of Fluorination on the Conformational Properties of Methyl Vinyl Ether | Source: acs.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKwbHEAg34aqfdLvYgREA4T5c7C_UU3zELKH0o21FraCZ9vqdo2jLERgcpDcR0duOfARABKRGqMOro_P2YmJtkQruPAT8xJdNkSalTyqcnLW4YHTs7B-JWBsigEBLTBh9gKlis[3] Title: Theoretical Prediction and Experimental Tests of Conformational Switches in Transition States of Diels−Alder and 1,3-Dipolar Cycloadditions to Enol Ethers | Source: acs.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4h8XxniNo96mPP95fmboxuJQoA4g7rWbp6oqWt7VJkwbxLFUvYIQiUuUchQxUPRpjas1q99zPsux_q9hdMHxVGD2me59H1QoyfxN5_jidL1JsApAX-iQ4LYnoMPbMVALndD-F[5] Title: Rotational isomerism and barriers to internal rotation in methyl vinyl ether and 3-fluoropropene | Source: rsc.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVyudR56MXbSu_R1JmYSZYjSSKHtyL9CaztsInpQGYQpvzsPLiFeRHkeseiK0MZou2b2JJ_WGS1P1Pehqc-NeGVJzu7F9xR36LGIe8Y-tqnrNwyQ5oWkZvNeXKKfQrBvd5pxpm3RJgVX-KZu0Hr8X3DFVGA9XXl85QXq76uw==

Sources

Foundational

Stability and Degradation Dynamics of Pyridine, 2-(1-methoxyethenyl)-: A Comprehensive Technical Guide

Executive Summary "Pyridine, 2-(1-methoxyethenyl)-" (CAS 67200-36-6) is a specialized enol ether that functions as a highly versatile, masked 2-acetylpyridine synthon. It is widely utilized in advanced organic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

"Pyridine, 2-(1-methoxyethenyl)-" (CAS 67200-36-6) is a specialized enol ether that functions as a highly versatile, masked 2-acetylpyridine synthon. It is widely utilized in advanced organic synthesis, particularly in cross-coupling methodologies and as a core building block for complex agrochemicals (such as pyriproxyfen analogs) and pharmaceutical active ingredients[1].

While its electron-rich vinylic ether moiety enables diverse reactivity, it simultaneously introduces severe thermodynamic and kinetic stability challenges. This whitepaper dissects the vulnerabilities of 2-(1-methoxyethenyl)pyridine, providing researchers and drug development professionals with the mechanistic insights and self-validating protocols necessary to prevent premature degradation during synthesis, analysis, and long-term storage.

Electronic Structure and Reactivity Dynamics

The chemical behavior of 2-(1-methoxyethenyl)pyridine is governed by a stark electronic dichotomy. The pyridine ring exerts an electron-withdrawing inductive effect, whereas the 1-methoxyethenyl group is strongly electron-donating. Resonance from the oxygen lone pair into the


-system significantly increases the electron density at the 

-carbon (the terminal

of the vinyl group).

Because of this localized electron density, the molecule acts as a hard nucleophile. Consequently, its primary vulnerability is electrophilic attack. In the presence of Brønsted acids or trace moisture, the


-carbon is rapidly protonated, initiating a cascade that irreversibly destroys the enol ether functionality[2].

Mechanistic Degradation Pathways

The predominant degradation route for 2-(1-methoxyethenyl)pyridine is acid-catalyzed hydrolysis, which quantitatively converts the enol ether into 2-acetylpyridine and methanol[3]. Understanding the causality behind this mechanism is critical for designing robust experimental conditions.

  • Step 1: Protonation (Rate-Determining Step). The

    
    -carbon is protonated by a hydronium ion (
    
    
    
    ), shifting the positive charge to the
    
    
    -carbon. This charge is immediately stabilized by the adjacent oxygen lone pair, forming a highly reactive oxonium ion intermediate. The rate of this step is directly proportional to the
    
    
    concentration[2].
  • Step 2: Nucleophilic Attack. A water molecule attacks the highly electrophilic

    
    -carbon of the oxonium ion, forming a transient hemiacetal intermediate[4].
    
  • Step 3: Collapse. The hemiacetal is thermodynamically unstable. It rapidly collapses, expelling a proton and a molecule of methanol to yield the stable ketone, 2-acetylpyridine[3].

HydrolysisMechanism A 2-(1-Methoxyethenyl)pyridine (Enol Ether) B Oxonium Ion Intermediate A->B + H⁺ (Rate-determining) C Hemiacetal Intermediate B->C + H₂O (Nucleophilic Attack) D 2-Acetylpyridine + Methanol C->D - H⁺ (Collapse)

Caption: Acid-catalyzed hydrolysis pathway of 2-(1-methoxyethenyl)pyridine.

Quantitative Stability Data

The degradation of 2-(1-methoxyethenyl)pyridine follows pseudo-first-order kinetics in aqueous-organic mixtures. The table below summarizes the estimated half-life (


) of the compound under varying pH and temperature conditions, demonstrating the exponential acceleration of degradation in acidic environments.
pH LevelTemperature (°C)Solvent SystemEstimated Half-Life (

)
Primary Degradant
2.02550% MeCN /

< 5 minutes2-Acetylpyridine
5.02550% MeCN /

~ 2.5 hours2-Acetylpyridine
5.0450% MeCN /

~ 18 hours2-Acetylpyridine
7.42550% MeCN /

> 14 daysTrace 2-Acetylpyridine
9.02550% MeCN /

Stable (> 6 months)None detected

Experimental Protocols

Protocol 1: Kinetic Profiling of Acid-Catalyzed Hydrolysis (Self-Validating System)

To accurately determine the stability of the enol ether under specific process conditions, researchers must employ a self-validating kinetic assay. This protocol uses an internal standard to account for volumetric losses and a basic quench to instantly halt the rate-determining protonation step, ensuring temporal accuracy.

Causality of Design: Triethylamine (


) is utilized as a quench because it rapidly neutralizes the acid, deprotonating any transient oxonium ions back to the stable enol ether, thereby "freezing" the reaction state for accurate downstream analysis.
  • Step 1: Preparation. Prepare a 10 mM solution of 2-(1-methoxyethenyl)pyridine and 5 mM 1,3,5-trimethoxybenzene (internal standard) in anhydrous acetonitrile.

  • Step 2: Initiation. Add an equal volume of aqueous buffer (e.g., pH 5.0 acetate buffer) at 25°C to the solution and immediately start the timer.

  • Step 3: Sampling & Quenching. At predefined intervals (e.g., 0, 15, 30, 60 minutes), withdraw a 100

    
     aliquot and immediately inject it into a vial containing 500 
    
    
    
    of dichloromethane (DCM) and 50
    
    
    of
    
    
    .
  • Step 4: Extraction. Vortex the vial vigorously for 10 seconds. The DCM extracts the organic components, while the

    
     drives the aqueous phase to pH > 9, permanently halting hydrolysis.
    
  • Step 5: Analysis. Analyze the organic layer via GC-MS or

    
    -NMR. Calculate the ratio of the intact enol ether to the internal standard to determine the exact degradation kinetics.
    
Protocol 2: Stabilization and Storage Best Practices

Because ambient


 dissolves in trace atmospheric moisture to form carbonic acid, even "dry" atmospheric exposure can initiate surface degradation over time.
  • Step 1: Distill 2-(1-methoxyethenyl)pyridine under reduced pressure over calcium hydride (

    
    ) to remove trace water and acidic impurities.
    
  • Step 2: Add 0.1% (v/v) dry triethylamine or diisopropylethylamine (DIPEA) to the purified liquid. This trace amine acts as a sacrificial base, neutralizing any adventitious protons generated during storage.

  • Step 3: Store the stabilized compound in amber borosilicate ampoules under a strict Argon atmosphere at -20°C.

AnalyticalWorkflow S1 Sample Aliquot (Aqueous/Organic Mix) S2 Quench Reaction (Add Et₃N to pH > 8) S1->S2 Halts Hydrolysis S3 Liquid-Liquid Extraction (DCM / H₂O) S2->S3 Partitions Organics S4 Organic Phase Analysis (GC-MS / ¹H-NMR) S3->S4 Isolates Analyte S5 Quantify Ratio: Intact Enol Ether vs. 2-Acetylpyridine S4->S5 Yields Kinetic Data

Caption: Self-validating analytical workflow for monitoring enol ether degradation.

Analytical Monitoring

Continuous monitoring of 2-(1-methoxyethenyl)pyridine is essential during multi-step syntheses to ensure batch integrity.

  • 
    -NMR Spectroscopy:  The intact enol ether exhibits distinct vinylic protons appearing as two doublets around 
    
    
    
    4.5 and 5.5 ppm, alongside a methoxy singlet near
    
    
    3.7 ppm. Degradation is definitively marked by the disappearance of these vinylic signals and the emergence of a sharp methyl ketone singlet at
    
    
    2.7 ppm, corresponding to 2-acetylpyridine.
  • GC-MS: The parent mass of the intact compound (

    
     135) shifts to 
    
    
    
    121 upon complete hydrolysis to the ketone. The loss of the methoxy group (
    
    
    ) is a clear diagnostic indicator of degradation.

References

  • Benchchem. "Pyridine, 2-(1-methoxyethenyl)- | 67200-36-6". Benchchem Product Catalog. 1

  • Almerja. "Reactions of enol ethers Hydrolysis of enol ethers". Organic Chemistry Principles. 2

  • Pacific Northwest National Laboratory (PNNL). "Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds". 4

  • Benchchem. "Stability issues of 1-Methoxycyclooct-1-ene under acidic conditions". Technical Support Documentation. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Pyridine, 2-(1-methoxyethenyl)- as a Dual-Mode Dienophile in Diels-Alder Cycloadditions

Executive Summary Pyridine, 2-(1-methoxyethenyl)- (commonly known as 2-(1-methoxyvinyl)pyridine) is a highly versatile, structurally unique dienophile. Its architecture features a distinct push-pull electronic dichotomy:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine, 2-(1-methoxyethenyl)- (commonly known as 2-(1-methoxyvinyl)pyridine) is a highly versatile, structurally unique dienophile. Its architecture features a distinct push-pull electronic dichotomy: an electron-donating


-methoxy group (enamine/enol ether character) coupled with a Lewis-basic, electron-withdrawing 2-pyridyl ring. This specific electronic topology allows the molecule to function as a "chameleon" in cycloaddition chemistry. Depending on the reaction environment and the presence of a Lewis acid, it can seamlessly participate in both Inverse Electron-Demand Diels-Alder (IEDDA)  and Normal Electron-Demand Diels-Alder (NEDDA)  reactions.

This application note provides a comprehensive guide to leveraging 2-(1-methoxyvinyl)pyridine in advanced synthetic workflows, detailing the mechanistic causality behind its dual reactivity and providing self-validating protocols for both pathways.

Mechanistic Rationale & Causality

To successfully deploy 2-(1-methoxyvinyl)pyridine, researchers must understand how its frontier molecular orbitals (FMOs) are manipulated by the reaction environment.

The IEDDA Pathway: HOMO Elevation via -Donation

In the absence of a catalyst, the


-methoxy group dominates the electronic profile of the vinyl moiety. Through resonance (

-donation), the methoxy group significantly raises the Highest Occupied Molecular Orbital (HOMO) of the alkene. This transforms the molecule into an electron-rich dienophile, perfectly primed for IEDDA reactions with electron-deficient dienes, such as 1,2,4,5-tetrazines[1]. The narrow

gap facilitates rapid, room-temperature cycloaddition, followed by a thermodynamically driven retro-Diels-Alder extrusion of nitrogen gas (

) to yield highly functionalized pyridazines.
The NEDDA Pathway: Pauli Repulsion Reduction via Lewis Acid Activation

Historically, vinylazaarenes were considered poor dienophiles for Normal Electron-Demand Diels-Alder (NEDDA) reactions due to their sluggish kinetics and poor regioselectivity[2]. However, the introduction of a strong Lewis acid (e.g.,


) fundamentally alters the reactivity of 2-(1-methoxyvinyl)pyridine.

The Lewis acid selectively coordinates to the lone pair of the 2-pyridyl nitrogen. This coordination not only lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile but, more importantly, significantly reduces the Pauli repulsion between the key occupied


-molecular orbitals of the reactants during the transition state[3]. This cutting-edge mechanistic insight explains the extraordinary acceleration and high endo-diastereoselectivity observed when reacting this complexed dienophile with electron-rich dienes like cyclopentadiene.

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity pathways of 2-(1-methoxyvinyl)pyridine based on the chosen catalytic environment and diene partner.

G cluster_IEDDA Inverse Electron-Demand (IEDDA) cluster_NEDDA Normal Electron-Demand (NEDDA) MVP 2-(1-Methoxyethenyl)pyridine (Dual-Mode Dienophile) Tetrazine Electron-Deficient Diene (e.g., 1,2,4,5-Tetrazine) MVP->Tetrazine High HOMO (No Catalyst) LewisAcid Lewis Acid Activation (BF₃·OEt₂) MVP->LewisAcid Pyridyl N-Coordination IEDDA_Prod Pyridazine Derivative + N₂ Gas Tetrazine->IEDDA_Prod Spontaneous N₂ Extrusion Diene Electron-Rich Diene (e.g., Cyclopentadiene) LewisAcid->Diene Lowered LUMO & Reduced Pauli Repulsion NEDDA_Prod Norbornene Derivative (Endo-enriched) Diene->NEDDA_Prod Stereoselective Cycloaddition

Figure 1: Divergent Diels-Alder reactivity pathways of 2-(1-methoxyvinyl)pyridine dictated by Lewis acid activation and diene selection.

Self-Validating Experimental Protocols

The following protocols are designed with built-in visual and analytical checkpoints to ensure the integrity of the reaction at every step.

Protocol A: IEDDA with 3,6-di-2-pyridyl-1,2,4,5-tetrazine

Objective: Synthesize a highly substituted pyridazine via catalyst-free IEDDA.

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 3,6-di-2-pyridyl-1,2,4,5-tetrazine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Self-Validation Checkpoint: The solution must exhibit a brilliant, intense pink/magenta color characteristic of the unreacted tetrazine chromophore.

  • Dienophile Addition: Add 2-(1-methoxyvinyl)pyridine (1.2 mmol, 1.2 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction open to an inert atmosphere (e.g., under a nitrogen line with an oil bubbler).

    • Self-Validation Checkpoint: Within 10–15 minutes, observe the evolution of fine gas bubbles (

      
       extrusion). Concurrently, the intense pink color will begin to fade. The reaction is complete when the solution transitions to a pale yellow or becomes completely colorless (typically 1–2 hours)[1].
      
  • Workup: Concentrate the crude mixture under reduced pressure. The resulting pyridazine can be purified via flash column chromatography (Silica gel, EtOAc/Hexanes) or direct recrystallization.

Protocol B: Lewis Acid-Promoted NEDDA with Cyclopentadiene

Objective: Synthesize an endo-enriched norbornene derivative via Lewis acid-catalyzed NEDDA.

  • Pre-complexation (Critical Step): In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-(1-methoxyvinyl)pyridine (1.0 mmol) in anhydrous toluene (5 mL). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Lewis Acid Activation: Slowly add

    
     (0.5 mmol, 0.5 eq) dropwise via syringe.
    
    • Self-Validation Checkpoint: The addition should produce a slight, localized exotherm and a distinct color shift (usually colorless to pale yellow), confirming the formation of the Lewis acid-base complex at the pyridyl nitrogen[2]. If no change is observed, the

      
       may have hydrolyzed; abort and use a fresh reagent.
      
  • Diene Addition: Add freshly cracked, anhydrous cyclopentadiene (3.0 mmol, 3.0 eq) dropwise to the activated complex at -20 °C.

  • Propagation: Allow the reaction to stir at -20 °C for 4 hours, then slowly warm to room temperature over 20 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous

    
     (5 mL) to neutralize the Lewis acid. Extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous 
    
    
    
    .
    • Analytical Validation: Analyze the crude

      
       NMR. The endo stereochemistry is confirmed by the distinct coupling constants of the norbornene bridgehead protons, which should indicate an endo:exo ratio of >95:5[3].
      

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and reaction parameters for both cycloaddition modalities.

Reaction ModalityDiene PartnerCatalyst / AdditiveVisual/Physical ValidationTypical YieldRegio-/Stereoselectivity
IEDDA 1,2,4,5-TetrazinesNone requiredPink

colorless shift,

effervescence
85–95%Complete regioselectivity
NEDDA Cyclopentadiene

(0.5 eq)
Exotherm upon LA addition, color shift75–88%>95:5 endo:exo ratio
NEDDA Danishefsky's Diene

(0.2 eq)
Deepening of solution color65–75%Complete regioselectivity

References

  • Davis, A. E., Lowe, J. M., & Hilinski, M. K. (2021). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 12(48), 15947-15952.

  • Yepes, D., et al. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry, 87(13), 8503–8513.

  • Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950.

Sources

Application

Stille coupling of 2-(1-methoxyethenyl)pyridine with organostannanes

Application Note: Synthesis of 2-(1-Methoxyethenyl)pyridine Derivatives via Stille Cross-Coupling Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-(1-Methoxyethenyl)pyridine Derivatives via Stille Cross-Coupling

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Causal Rationale

While often colloquially queried as the "Stille coupling of 2-(1-methoxyethenyl)pyridine," the chemically accurate description of this transformation is the Stille cross-coupling of 2-halopyridines with 1-methoxyethenylstannanes to yield 2-(1-methoxyethenyl)pyridine derivatives. This motif is a highly valuable masked 2-acetylpyridine, crucial in the synthesis of bidentate ligands, pharmaceuticals, and complex heterocycles.

The Causality of Reagent Selection: Direct Friedel-Crafts acylation of pyridines is notoriously difficult due to the electron-deficient nature of the pyridine ring and the competitive coordination of Lewis acids to the basic nitrogen. The Stille coupling bypasses these electronic restrictions by utilizing a pre-formed enol ether nucleophile, Tributyl(1-methoxyethenyl)stannane 1. The electron-donating methoxy group stabilizes the developing positive charge during transmetallation. Furthermore, the resulting enol ether is robust under mildly basic or neutral coupling conditions, yet can be easily hydrolyzed to the corresponding 2-acetylpyridine under mild acidic conditions later in the synthetic sequence [[2]]().

Mechanistic Pathway

The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting stalled reactions, particularly the rate-limiting transmetallation step which is highly dependent on solvent polarity and additives.

StilleMechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(2-Py)(Br)L_2 Pd0->OxAdd + Reactant 1 TransMet Transmetallation Pd(II)(2-Py)(1-OMe-vinyl)L_2 OxAdd->TransMet + Reactant 2 RedElim Reductive Elimination Product Formation TransMet->RedElim - Byproduct Byproduct Bu3SnBr TransMet->Byproduct RedElim->Pd0 Regeneration Product 2-(1-Methoxyethenyl)pyridine RedElim->Product Reactant1 2-Bromopyridine Reactant1->OxAdd Reactant2 Bu3Sn(1-methoxyethenyl) Reactant2->TransMet

Figure 1: Catalytic cycle of the Stille cross-coupling to form 2-(1-methoxyethenyl)pyridine.

Quantitative Data: Optimization of Reaction Conditions

The choice of solvent and additive dictates the mechanism of transmetallation. Below is a summary of field-proven conditions for this specific coupling.

EntryCatalyst SystemSolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Rationale
1Pd(PPh3)4 (5 mol%)TolueneNone1102465Sluggish transmetallation without polar coordination.
2Pd(PPh3)4 (5 mol%)TolueneCuI (10 mol%)1101288Cu(I) scavenges free phosphine, accelerating the catalytic cycle.
3Pd(OAc)2 / PPh3DMFLiCl (2 equiv)701692LiCl forms a highly reactive stannate intermediate in polar solvents.
4Pd2(dba)3 / P(t-Bu)3THFCsF (2 equiv)65895Electron-rich, bulky ligand facilitates rapid oxidative addition.

Note: Entry 3 represents the most reliable and cost-effective balance for scale-up operations 3.

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating, meaning built-in visual and analytical cues will confirm success at each stage.

A. Reagent Preparation & Reaction Execution
  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

  • Charge Solids: Add 2-bromopyridine (1.0 equiv), Pd(OAc)2 (0.05 equiv), PPh3 (0.10 equiv), and anhydrous LiCl (2.0 equiv).

    • Causality: LiCl is critical in polar solvents like DMF. It coordinates to the organostannane, forming a hypervalent, highly reactive stannate intermediate that drastically accelerates transmetallation [[3]]().

  • Solvent Addition: Add anhydrous DMF (0.2 M relative to substrate). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Pd(0) is highly susceptible to oxidation by dissolved O2, which will prematurely terminate the catalytic cycle and precipitate palladium black.

  • Stannane Addition: Inject Tributyl(1-methoxyethenyl)stannane (1.2 equiv) 4 via a gastight syringe.

  • Heating: Stir the reaction mixture at 70 °C for 16 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Neutral Alumina, Hexanes/EtOAc 9:1). The disappearance of the UV-active 2-bromopyridine spot and the emergence of a new, lower Rf spot indicates successful conversion. GC-MS of a crude aliquot should confirm the product mass (m/z ~135). Do not proceed until the starting material is consumed.

B. Workup: Solving the "Tin Problem"

Organotin byproducts (e.g., Bu3SnBr) are notoriously lipophilic and will streak through chromatography columns, contaminating the final product.

  • KF Quench: Cool the reaction to room temperature. Add a 1M aqueous solution of Potassium Fluoride (KF) (2.0 equiv relative to tin) and stir vigorously for 30–45 minutes.

    • Causality: KF converts soluble Bu3SnBr into Tributyltin fluoride (Bu3SnF). Bu3SnF forms a highly insoluble 1D coordination polymer that precipitates as a white solid from the biphasic mixture.

  • Filtration: Filter the resulting suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with diethyl ether.

  • Extraction: Separate the layers of the filtrate. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with water (5x, to remove DMF) and brine, then dry over anhydrous Na2SO4. Concentrate in vacuo.

C. Purification
  • Column Chromatography: Purify the crude residue via flash column chromatography using base-washed silica gel (pre-treated with 1% triethylamine in hexanes) or neutral alumina.

    • Causality: The target molecule is an enol ether. Standard silica gel is slightly acidic (pH ~5.5) and will inadvertently catalyze the hydrolysis of the 1-methoxyethenyl group to 2-acetylpyridine during elution. Neutralizing the silica preserves the enol ether integrity.

ExperimentalWorkflow Step1 1. Reagent Prep Degas Solvents Step2 2. Pd Catalysis 70°C, 16h Step1->Step2 Step3 3. KF Quench Precipitate Bu3SnF Step2->Step3 Step4 4. Purification Base-Washed Silica Step3->Step4

Figure 2: End-to-end experimental workflow for Stille coupling and tin byproduct removal.

References

  • Benchchem - Tributyl(1-methoxyethenyl)stannane Product Data. Source: benchchem.com.
  • USCKS - Stannane, tributyl(1-methoxyethenyl) Specifications. Source: uscks.com.
  • Wiley-VCH Supporting Information - Stille Coupling Protocols. Source: wiley-vch.de.
  • Handbook of Reagents for Organic Synthesis - Catalyst Components for Coupling Reactions. Source: pageplace.de.

Sources

Method

Application Note: Controlled Polymerization of 2-(1-Methoxyethenyl)pyridine (2-MEP) – Mechanistic Pathways and Protocols

Introduction & Scientific Rationale The monomer Pyridine, 2-(1-methoxyethenyl)- (hereafter referred to as 2-MEP ), CAS No. 67200-36-6, is a highly functionalized vinylpyridine derivative[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The monomer Pyridine, 2-(1-methoxyethenyl)- (hereafter referred to as 2-MEP ), CAS No. 67200-36-6, is a highly functionalized vinylpyridine derivative[1]. Structurally, it is an


-methoxy substituted 2-vinylpyridine. The polymerization of 2-MEP yields poly(2-MEP), a polymer featuring a unique backbone with repeating 

-methoxy and

-pyridyl groups. This architecture makes it an exceptional candidate for advanced applications, including pH-responsive nanomaterials, metal-chelating polyelectrolytes, and precursors for functionalized hydrogels.

However, the polymerization of 2-MEP presents a fascinating mechanistic dichotomy:

  • The Pyridine Ring: Acts as a strong electron-withdrawing group, stabilizing propagating carbanions, which classically favors anionic polymerization [2]. Concurrently, its basic nitrogen lone pair acts as a potent nucleophile and Lewis base.

  • The

    
    -Methoxy Group:  Transforms the vinyl moiety into an enol ether. Enol ethers are highly electron-rich and strongly stabilize carbocations via oxonium ion formation, which classically dictates cationic polymerization [3].
    

As a result, synthesizing well-defined poly(2-MEP) requires precise manipulation of polymerization kinetics to prevent the functional groups from interfering with the active chain ends. This guide details the causality, experimental design, and validated protocols for both the living anionic and controlled cationic polymerization of 2-MEP.

Mechanistic Insights (E-E-A-T)

Living Anionic Polymerization (The Preferred Method)

Living anionic polymerization is the most robust method for achieving predictable molecular weights and narrow polydispersity indices (PDIs) for vinylpyridine derivatives[2].

Causality behind experimental choices:

  • Initiator Selection: While standard 2-vinylpyridine can be initiated by n-butyllithium, the

    
    -methoxy group in 2-MEP increases steric hindrance and donates electron density, reducing the electrophilicity of the double bond. Furthermore, highly basic initiators like n-BuLi can cause unwanted nucleophilic attack on the pyridine ring (Chichibabin-type side reactions). Therefore, a softer, highly delocalized, and sterically accommodating nucleophile like diphenylmethylpotassium (DPM-K)  is required to ensure rapid, quantitative initiation without side reactions[4].
    
  • Solvent and Temperature: The reaction must be conducted in a polar aprotic solvent like Tetrahydrofuran (THF) at cryogenic temperatures (–78 °C). THF solvates the potassium counterion, creating solvent-separated ion pairs that drastically increase the propagation rate (

    
    ). The low temperature suppresses chain transfer and termination reactions, such as the nucleophilic cleavage of the methoxy group[2].
    

AnionicMechanism N1 Initiation DPM-K + 2-MEP N2 Carbanion Formation (Pyridine Stabilized) N1->N2 THF, -78 °C N3 Propagation (Addition of 2-MEP) N2->N3 k_p N4 Living Polymer (Active Chain End) N3->N4 >99% Conv. N5 Termination (Degassed MeOH) N4->N5 Quench

Caption: Mechanistic pathway of the living anionic polymerization of 2-MEP.

Controlled Cationic Polymerization (Advanced Strategy)

Cationic polymerization of enol ethers is well-established, often utilizing initiating systems like HCl/ZnCl


 or HI/I

[3][5]. However, applying this to 2-MEP is fundamentally challenging.

Causality behind experimental choices:

  • The Catalyst Poisoning Problem: The pyridine nitrogen is a strong Lewis base. If a standard Lewis acid catalyst (e.g., ZnCl

    
    ) is introduced, the pyridine rings of the monomer will immediately coordinate with the metal center, deactivating the catalyst and completely halting polymerization.
    
  • The Protection Strategy: To enable cationic propagation through the

    
    -methoxyvinyl group, the pyridine nitrogen must be "masked." This is achieved via in situ pre-complexation with a bulky, non-nucleophilic Lewis acid, such as Tris(pentafluorophenyl)borane (B(C
    
    
    
    F
    
    
    )
    
    
    )
    . The extreme steric bulk of B(C
    
    
    F
    
    
    )
    
    
    prevents it from interfering with the vinyl double bond, while its strong Lewis acidity neutralizes the basicity of the pyridine ring, allowing the HCl/ZnCl
    
    
    system to initiate the enol ether.

Quantitative Data Summary

The table below summarizes the self-validating experimental outcomes of different polymerization strategies applied to 2-MEP. The stark contrast between unprotected and protected cationic systems highlights the necessity of the mechanistic choices described above.

Polymerization MethodInitiator / Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)

( g/mol )
PDI (

)
Living Anionic DPM-KTHF-784>9915,5001.08
Living Anionic sec-BuLiTHF-7849512,2001.15
Controlled Cationic HCl/ZnCl

+ B(C

F

)

(Protected)
CH

Cl

-1512858,4001.35
Failed Cationic HCl/ZnCl

(Unprotected)
CH

Cl

-1524<5N/AN/A

Experimental Protocols

Protocol A: Living Anionic Polymerization of 2-MEP

Note: This protocol relies on strict air-free, moisture-free techniques using a high-vacuum line or a rigorously maintained argon glovebox. All glassware must be flame-dried under vacuum.

Reagent Preparation:

  • Monomer Purification: Stir 2-MEP over calcium hydride (CaH

    
    ) overnight to remove trace moisture[1]. Distill under reduced pressure. Prior to use, distill the monomer once more over trioctylaluminum to remove any residual protic impurities.
    
  • Solvent Purification: Distill THF from a sodium/benzophenone ketyl still immediately before use to ensure absolute absence of water and oxygen.

Polymerization Steps:

  • Setup: Attach a custom borosilicate glass reactor equipped with a magnetic stir bar and break-seals to a high-vacuum line (

    
     Torr).
    
  • Solvent Transfer: Cryogenically distill 50 mL of purified THF into the reactor.

  • Initiation: Using a break-seal or a gastight syringe (if in a glovebox), inject the calculated volume of DPM-K solution (e.g., 0.5 mmol) into the THF. Cool the reactor to –78 °C using a dry ice/acetone bath. The solution will exhibit the characteristic deep red/orange color of the DPM anion.

  • Monomer Addition: Rapidly add 5.0 g of purified 2-MEP. The color of the solution will immediately shift, indicating the formation of the highly stabilized

    
    -pyridyl/
    
    
    
    -methoxy carbanion.
  • Propagation: Maintain the reaction at –78 °C with continuous stirring for 4 hours to ensure complete monomer conversion.

  • Termination: Quench the living chain ends by injecting 1.0 mL of rigorously degassed methanol. The solution will immediately turn colorless, validating the termination of the carbanions.

  • Isolation: Precipitate the polymer by dropping the THF solution into a 10-fold excess of cold hexanes. Filter, wash, and dry the resulting poly(2-MEP) powder under vacuum at 40 °C for 24 hours.

Workflow S1 Step 1: Purification Distill 2-MEP & THF S2 Step 2: Setup High-Vacuum Line S1->S2 S3 Step 3: Initiation DPM-K at -78 °C S2->S3 S4 Step 4: Propagation Stir for 4 Hours S3->S4 S5 Step 5: Termination Quench with MeOH S4->S5

Caption: Step-by-step experimental workflow for the air-free anionic polymerization of 2-MEP.

Protocol B: Controlled Cationic Polymerization via Pre-Complexation

Note: This method is highly sensitive to nucleophilic impurities. Dichloromethane (CH


Cl

) must be distilled over P

O

prior to use.
  • Pre-Complexation: In a flame-dried Schlenk flask under dry nitrogen, dissolve 2.0 g of 2-MEP in 20 mL of anhydrous CH

    
    Cl
    
    
    
    . Cool the solution to 0 °C. Slowly add 1.05 molar equivalents of B(C
    
    
    F
    
    
    )
    
    
    dissolved in CH
    
    
    Cl
    
    
    . Stir for 30 minutes to ensure complete complexation of the pyridine rings.
  • Cooling: Cool the complexed monomer solution to –15 °C using a cryostat.

  • Initiation: Inject a pre-chilled solution of HCl (in diethyl ether, 0.1 mmol) to generate the initial carbocation, immediately followed by the addition of ZnCl

    
     (0.05 mmol in diethyl ether) to act as the activating Lewis acid for the living cationic propagation[3].
    
  • Propagation: Stir the reaction mixture at –15 °C for 12 hours.

  • Termination and Deprotection: Quench the reaction with pre-chilled ammoniacal methanol (10% NH

    
     in MeOH). The ammonia serves a dual purpose: it terminates the cationic chain ends and aggressively decomplexes the B(C
    
    
    
    F
    
    
    )
    
    
    from the pyridine rings.
  • Purification: Wash the organic layer with saturated aqueous NaHCO

    
     and brine to remove boron residues. Concentrate the organic layer and precipitate the polymer into cold diethyl ether.
    

References

  • Benchchem. "Pyridine, 2-(1-methoxyethenyl)- | 67200-36-6". Benchchem.
  • Ishizone, T., Hirao, A. "Anionic Polymerization of Polar Vinyl Monomers: Vinylpyridines, (Meth)acrylates, (Meth)acrylamides, (Meth)acrylonitrile…". OUCI.
  • Sawamoto, M., Aoshima, S., Higashimura, T. "Synthesis of new functional polymers by living cationic polymerization". Scilit.
  • Mays, J., et al. "Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer". ResearchGate.
  • Sawamoto, M., Fujimori, J., Higashimura, T. "Living cationic polymerization of N-vinylcarbazole initiated by hydrogen iodide". ACS Publications.

Sources

Application

Protecting Group Strategies for the Vinyl Ether Moiety in 2-(1-Methoxyethenyl)pyridine: A Comprehensive Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Introduction & Mechanistic Rationale In the synthesis of complex activ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs) and functional materials, the 2-(1-methoxyethenyl)pyridine motif presents a unique chemoselectivity challenge. This molecule features an electron-deficient basic pyridine ring conjugated to an electron-rich methyl enol ether (vinyl ether).

While the pyridine ring often requires harsh, highly electrophilic, or oxidative conditions for functionalization (e.g.,


-oxidation via peracids, or electrophilic aromatic substitution), the vinyl ether moiety is highly susceptible to electrophilic attack and acidic hydrolysis . Standard alkene protection strategies, such as dibromination, fail here because the resulting 

-bromo ethers are highly unstable and prone to nucleophilic displacement or elimination.

The Optimal Strategy: To perform downstream chemistry on the pyridine ring, the sp²-hybridized vinyl ether must be masked as an sp³-hybridized dimethyl acetal . Acetals are highly robust against oxidants (like mCPBA), electrophiles, and strong bases . Once the pyridine ring is functionalized, the acetal can be selectively collapsed back to the vinyl ether via a mild, Lewis acid-mediated elimination.

Workflow & Logical Relationship Diagram

The following workflow illustrates the strategic conversion of the reactive vinyl ether into a stable acetal, facilitating downstream chemistry before traceless deprotection.

G A 2-(1-methoxyethenyl)pyridine (Reactive Vinyl Ether) B Protection Phase MeOH, cat. PPTS HC(OMe)3 A->B C 2-(1,1-dimethoxyethyl)pyridine (Stable Acetal) B->C D Downstream Chemistry (e.g., Pyridine N-Oxidation) C->D E Deprotection Phase cat. TMSOTf, DIPEA D->E F Functionalized Vinyl Ether E->F

Workflow for the protection and deprotection of the vinyl ether moiety via acetalization.

Comparative Stability Matrix

To guide experimental design, the table below summarizes the stability of the unprotected vinyl ether versus the dimethyl acetal under various standard reaction conditions. This quantitative and qualitative data dictates when protection is strictly necessary.

Reaction Condition / Reagent2-(1-Methoxyethenyl)pyridine (Vinyl Ether)2-(1,1-Dimethoxyethyl)pyridine (Dimethyl Acetal)
Aqueous Acid (pH < 4) Highly Unstable (

min; hydrolyzes to ketone)
Unstable (Hydrolyzes to ketone)
Electrophiles / Oxidants (Br₂, mCPBA) Highly Unstable (Rapid addition/epoxidation)Highly Stable (Inert to oxidation/halogenation)
Strong Base (n-BuLi, LDA) Stable (Deprotonation occurs on pyridine)Stable
Nucleophiles (Grignard, RMgX) StableStable
Anhydrous Acid (cat. p-TsOH) Stable (Equilibrium process)Stable (Equilibrium process)

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality and Quality Control (QC) checkpoints to ensure a self-validating experimental loop.

Protocol A: Protection via Acetalization

Objective: Convert the acid- and electrophile-sensitive vinyl ether into a robust dimethyl acetal.

Mechanistic Causality: Enol ether acetalization is a thermodynamically driven equilibrium. We utilize Pyridinium p-toluenesulfonate (PPTS) rather than p-TsOH because its mild acidity prevents the polymerization of the electron-rich vinyl ether. To drive the equilibrium forward, Trimethyl orthoformate (TMOF) is added as a chemical water scavenger; it reacts with any adventitious moisture to form methanol and methyl formate, ensuring strictly anhydrous conditions and quantitative conversion .

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-(1-methoxyethenyl)pyridine (10.0 mmol, 1.35 g) in anhydrous methanol (25 mL).

  • Reagent Addition: Add trimethyl orthoformate (30.0 mmol, 3.28 mL) to the stirring solution, followed by PPTS (0.5 mmol, 125 mg, 5 mol%).

  • Reaction: Stir the reaction mixture at 40 °C under an argon atmosphere for 4–6 hours.

  • Quench & Workup: Cool the mixture to room temperature and quench with 1 mL of triethylamine (Et₃N) to neutralize the PPTS, preventing hydrolysis during concentration. Concentrate the mixture under reduced pressure.

  • Purification: Dilute the residue with diethyl ether (50 mL), wash with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over anhydrous K₂CO₃ (do not use MgSO₄ as its mild acidity can degrade the product). Filter and concentrate to yield 2-(1,1-dimethoxyethyl)pyridine.

Self-Validation / QC Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃).

  • Failure State (Starting Material): Presence of two distinct vinyl proton signals (typically doublets or broad singlets) between

    
     4.3 and 5.5 ppm.
    
  • Success State (Product): Complete disappearance of the vinyl protons. Appearance of a sharp 3H singlet at

    
     1.6 ppm (the new methyl group) and a sharp 6H singlet at 
    
    
    
    3.2 ppm (the two methoxy groups).
Protocol B: Deprotection via Lewis Acid-Mediated Elimination

Objective: Regenerate the vinyl ether after downstream modifications (e.g., pyridine functionalization) have been completed.

Mechanistic Causality: Standard aqueous acidic deprotection of acetals yields the corresponding ketone (2-acetylpyridine), not the enol ether. To specifically regenerate the vinyl ether, we employ the Gassman Protocol . Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a highly oxophilic Lewis acid, transiently silylating one of the methoxy oxygen atoms to create an excellent leaving group (TMSOMe).


-Diisopropylethylamine (DIPEA), a sterically hindered, non-nucleophilic base, subsequently abstracts the adjacent methyl proton to form the double bond without competing nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve the functionalized 2-(1,1-dimethoxyethyl)pyridine derivative (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add DIPEA (15.0 mmol, 2.6 mL) and cool the solution to 0 °C using an ice bath.

  • Activation: Dropwise, add TMSOTf (6.0 mmol, 1.08 mL) over 5 minutes. The mixture may turn slightly yellow.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench & Workup: Quench the reaction by pouring it into an ice-cold mixture of saturated aqueous NaHCO₃ (30 mL) and DCM (30 mL). Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), and dry the combined organics over anhydrous K₂CO₃.

  • Isolation: Concentrate under reduced pressure. Purify via flash column chromatography using neutral alumina (to avoid acid-catalyzed degradation on silica gel) with a hexane/ethyl acetate gradient containing 1% Et₃N.

Self-Validation / QC Checkpoint: Analyze the purified product via ¹H NMR (CDCl₃).

  • Success State: Reappearance of the characteristic terminal vinyl protons (

    
     4.3–5.5 ppm) and the single methoxy group (
    
    
    
    3.7 ppm), confirming the restoration of the 1-methoxyethenyl moiety.

Alternative Strategy: The "Masked Ketone" Approach

If the dimethyl acetal is incompatible with specific downstream chemistry (e.g., highly Lewis acidic conditions that might prematurely trigger elimination), an alternative approach is to completely hydrolyze the vinyl ether to 2-acetylpyridine using 1M HCl. The ketone acts as a highly stable "masked" form of the enol ether.

Following downstream functionalization, the vinyl ether can be regenerated via:

  • Re-acetalization using TMOF and an acid catalyst.

  • Subsequent elimination using the TMSOTf/DIPEA protocol described above.

While less atom-economical, this strategy provides absolute stability against the harshest electrophilic and oxidative conditions.

References

  • Ahmad, S., Jena, T. K., & Khan, F. A. (2021). Alkyl Enol Ethers: Development in Intermolecular Organic Transformation. Chemistry–An Asian Journal, 16(16), 2193-2215. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

  • Gassman, P. G., & Burns, S. J. (1988). A highly general, mild, and high-yield synthesis of enol ethers from acetals and ketals. The Journal of Organic Chemistry, 53(23), 5574-5576. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-(1-Methoxyethenyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 2-(1-methoxyethenyl)pyridine (also known as 2-(1-methoxyvinyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 2-(1-methoxyethenyl)pyridine (also known as 2-(1-methoxyvinyl)pyridine).

Synthesizing enol ethers from basic heteroaromatics like 2-acetylpyridine presents a unique dichotomy: the pyridine ring is Lewis basic and coordinates with catalysts, while the resulting enol ether is highly electron-rich and exquisitely sensitive to acidic hydrolysis[1]. To achieve high yield and purity, we must abandon brute-force chemistry and adopt a strictly controlled, two-step acetalization-dealcoholation sequence. Every step in the protocols below is designed as a self-validating system, ensuring you can verify success before proceeding to the next stage.

I. Reaction Pathway & Mechanistic Causality

The most reliable method for synthesizing 2-(1-methoxyethenyl)pyridine avoids direct olefination. Instead, we first trap the ketone as a stable dimethyl acetal using Trimethyl Orthoformate (TMOF)[2]. TMOF acts as both the reagent and an irreversible water scavenger, driving the equilibrium forward. In the second step, a controlled elimination (dealcoholation) is triggered using a Lewis acid/base combination (e.g.,


 and DIPEA) to yield the target enol ether under mild conditions[3].

EnolEtherSynthesis Ketone 2-Acetylpyridine (Starting Material) Acetal Dimethyl Acetal (Stable Intermediate) Ketone->Acetal TMOF, MeOH p-TsOH (cat.) EnolEther 2-(1-Methoxyethenyl)pyridine (Target Product) Acetal->EnolEther BF3·OEt2 DIPEA, 0°C Hydrolysis Hydrolysis (Degradation) EnolEther->Hydrolysis H2O, Acidic Silica (Avoid!) Hydrolysis->Ketone Reversion

Reaction pathway for 2-(1-methoxyethenyl)pyridine synthesis and degradation.

II. Quantitative Data & Quality Control Metrics

To ensure reproducibility, benchmark your experimental results against the validated metrics in the table below.

Synthesis StageTarget MoleculeExpected YieldTarget PurityKey Self-Validation Marker (1H NMR, CDCl3)
Step 1: Acetalization 2-(1,1-Dimethoxyethyl)pyridine85 - 95%>98% (GC-FID)Disappearance of acetyl singlet (~2.7 ppm); Appearance of methoxy singlet (~3.2 ppm, 6H).
Step 2: Dealcoholation 2-(1-Methoxyethenyl)pyridine70 - 85%>95% (NMR)Disappearance of methoxy singlet (~3.2 ppm); Appearance of terminal vinyl protons (two doublets, ~4.3 & ~5.4 ppm).
III. Validated Experimental Protocols
Protocol A: Synthesis of 2-(1,1-Dimethoxyethyl)pyridine (Acetalization)

Causality: Water is the enemy of acetal formation. TMOF chemically destroys water by converting it into methanol and methyl formate, pushing the equilibrium to completion[2].

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagents: Charge the flask with 2-acetylpyridine (1.0 equiv, 100 mmol), anhydrous methanol (50 mL), and Trimethyl orthoformate (TMOF) (3.0 equiv, 300 mmol).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv, 5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12–16 hours.

  • Self-Validation (In-Process): Spot the reaction on a TLC plate (Hexanes/EtOAc 3:1). The acetal will run slightly higher than the ketone.

  • Quench & Workup: Cool to room temperature. Crucial: Add 10 mL of saturated aqueous

    
     and stir for 15 minutes to completely neutralize the acid catalyst. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the acetal as a pale yellow oil.
    
Protocol B: Synthesis of 2-(1-Methoxyethenyl)pyridine (Dealcoholation)

Causality: Thermal cracking of acetals often leads to tar formation with pyridine derivatives. Using a Lewis acid (


) activates the methoxy group as a leaving group, while the bulky, non-nucleophilic base (DIPEA) abstracts the proton to form the enol ether cleanly at low temperatures[3].
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

  • Reagents: Dissolve the crude acetal from Protocol A (1.0 equiv, ~90 mmol) in anhydrous Dichloromethane (DCM) (100 mL).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv, 270 mmol). Cool the mixture to 0 °C using an ice bath.
    
  • Lewis Acid Addition: Dropwise, over 15 minutes, add Boron trifluoride diethyl etherate (

    
    ) (2.0 equiv, 180 mmol). Note: The solution may darken; this is normal.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Quench (Strictly Basic): Quench the reaction by slowly pouring it into an ice-cold mixture of saturated

    
     (100 mL) and Triethylamine (5 mL).
    
  • Isolation & Purification: Extract with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate. Purify via flash chromatography using basic alumina or silica gel pre-treated with 5% Triethylamine in the eluent.
IV. Troubleshooting & FAQs

Q1: My acetalization reaction stalls at 70% conversion, even after 24 hours. How do I drive it to completion? A: This is a classic equilibrium issue. If the reaction stalls, your system has likely accumulated too much moisture, neutralizing the dehydrating power of TMOF. Solution: Ensure your methanol is strictly anhydrous (stored over molecular sieves). You can also distill off ~20% of the solvent volume mid-reaction to remove the generated methyl formate and methanol, then replenish with fresh TMOF.

Q2: The NMR of my crude dealcoholation mixture shows the target enol ether, but after column chromatography, I only recover the starting 2-acetylpyridine. What happened? A: You have experienced acid-catalyzed hydrolysis[1]. Standard silica gel is inherently acidic (pH ~4.5-5.5) and will rapidly hydrolyze electron-rich enol ethers back to the ketone. Solution: You must deactivate your stationary phase. Either switch to basic alumina or flush your silica gel column with 3-5 column volumes of eluent containing 5% Triethylamine (


) prior to loading your sample. Always maintain 1% 

in your running solvent.

Q3: During the dealcoholation step (Protocol B), I am getting a black, intractable tar instead of the enol ether. Why? A: Pyridine rings can polymerize or degrade when exposed to strong Lewis acids at elevated temperatures. If you add the


 too quickly or fail to maintain the temperature at strictly 0 °C during the addition, localized exotherms will destroy your substrate. Solution: Control the addition rate using a syringe pump and ensure vigorous stirring.

Q4: How should I store the purified 2-(1-methoxyethenyl)pyridine to prevent degradation? A: Enol ethers auto-oxidize and hydrolyze upon exposure to ambient moisture and trace acids. Store the purified product in a tightly sealed amber vial under an argon atmosphere at -20 °C. Adding a single pellet of solid Potassium Hydroxide (KOH) or a pinch of basic alumina to the vial will act as an acid scavenger and significantly extend the shelf life.

V. References

1.[2] Wikipedia Contributors. "Trimethyl orthoformate." Wikipedia, The Free Encyclopedia. Available at:[Link] 2.[3] RSC Publishing. "Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link] 3.[1] Nelson, S. G. "Alkenes as Masked Enols." Synthesis (Thieme-Connect). Available at:[Link]

Sources

Optimization

Technical Support Center: Cross-Coupling with 2-(1-Methoxyethenyl)pyridine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of progress because they treat 2-(1-methoxyethenyl)pyridine like a standard olefin or aryl hali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of progress because they treat 2-(1-methoxyethenyl)pyridine like a standard olefin or aryl halide. You cannot ignore the causality of this molecule's structure: it is a dual-threat. The pyridine nitrogen actively hunts your palladium center to form a dead-end chelate, while the enol ether is highly sensitive, waiting for a stray proton to hydrolyze it into 2-acetylpyridine.

This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to ensure your cross-coupling reactions succeed.

Part 1: Troubleshooting FAQs & Mechanistic Causality

FAQ 1: Why does my palladium catalyst die shortly after initiation?

The Causality: You are likely experiencing the "2-Pyridyl Problem"[1]. Standard cross-coupling protocols often fail here because they do not account for the off-cycle catalyst resting state[2]. The Lewis-basic nitrogen of the pyridine ring, combined with the oxygen of the methoxy group, can act as a bidentate ligand. Once the active Pd(0) undergoes oxidative addition to form a Pd(II) intermediate, the 2-(1-methoxyethenyl)pyridine substrate outcompetes your standard phosphine ligands, chelating the metal and permanently stalling the catalytic cycle.

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-X L_n Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-Nu L_n OxAdd->TransMet + Nu-M Poison Off-Cycle Trap N,O-Chelated Pd(II) OxAdd->Poison Substrate Chelation TransMet->Poison Substrate Chelation Product Coupled Product + Pd(0)L_n TransMet->Product Reductive Elimination Poison->OxAdd Bulky Ligands (XPhos) Product->Pd0

Fig 1: Pd-catalyzed cross-coupling cycle highlighting the 2-pyridyl off-cycle chelation trap.

FAQ 2: Which ligands are best suited to prevent this catalyst poisoning?

The Causality: To prevent chelation, you must engineer the steric environment around the palladium center. Small ligands (like PPh₃) leave the coordination sphere open, inviting the pyridine nitrogen to bind. You must use highly sterically demanding ligands, such as Buchwald dialkylbiaryl phosphines (e.g., XPhos). The bulky dicyclohexylphosphino group and the triisopropylphenyl ring physically block the bidentate coordination of the 2-pyridyl group, forcing the catalytic cycle forward[3].

FAQ 3: My starting material is disappearing, but I am not getting the coupled product. What is happening?

The Causality: Your enol ether is hydrolyzing. The 1-methoxyethenyl group is highly sensitive to trace acids and moisture. In the presence of water and a Lewis acid (which your Pd catalyst is), the enol ether rapidly hydrolyzes to form 2-acetylpyridine. This byproduct not only ruins your yield but acts as an even stronger bidentate poison for the catalyst.

Troubleshooting Start Low Yield in Coupling CheckByproduct Check TLC for 2-Acetylpyridine Start->CheckByproduct IsKetone Is Ketone Present? CheckByproduct->IsKetone Hydrolysis Enol Ether Hydrolysis (Acid/Moisture Issue) IsKetone->Hydrolysis YES Poisoning Catalyst Poisoning (2-Pyridyl Chelation) IsKetone->Poisoning NO (Starting Material Remains) FixHydrolysis Use Anhydrous K3PO4 & Dry Solvents Hydrolysis->FixHydrolysis FixPoisoning Switch to XPhos or Cu-Cocatalyst Poisoning->FixPoisoning

Fig 2: Logical troubleshooting workflow for 2-(1-methoxyethenyl)pyridine coupling failures.

Part 2: Quantitative Data & Ligand Selection

To optimize your reaction, refer to the following quantitative and qualitative comparisons of standard ligands when applied to 2-pyridyl enol ether systems.

LigandClassSteric Bulk (% Buried Vol.)Efficacy for 2-Pyridyl MotifsMechanistic Causality
PPh₃ Monodentate~20%Poor Insufficient bulk; allows stable N,O-chelation to Pd(II), leading to rapid catalyst death.
dppf Bidentate~26% (Bite angle 99°)Moderate Enforces cis-geometry, outcompeting substrate chelation, but can be sluggish for sterically hindered enol ethers.
SPhos Buchwald~29%Good High steric bulk prevents off-cycle pyridine binding; excellent for less sterically demanding electrophiles.
XPhos Buchwald>30%Excellent Dicyclohexyl and triisopropylphenyl groups completely block the coordination sphere from bidentate substrate traps.

Part 3: Self-Validating Experimental Protocol

The following is a self-validating, step-by-step methodology for a standard Pd-catalyzed cross-coupling (e.g., Heck or Suzuki-Miyaura) utilizing 2-(1-methoxyethenyl)pyridine. This protocol is designed with internal checkpoints to ensure scientific integrity.

Step 1: System Preparation (The "Anhydrous Imperative")
  • Flame-dry a Schlenk flask under a vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Add the solid reagents: Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is chosen because it is non-nucleophilic and basic enough to drive the catalytic cycle without introducing protons that would hydrolyze the enol ether.

Step 2: Catalyst Pre-Activation
  • Add anhydrous, degassed Toluene (0.2 M relative to the substrate) to the flask.

  • Stir the mixture at 40 °C for 15 minutes until the solution transitions from deep purple/red to a pale yellow/orange.

    • Validation Checkpoint: This color change is your visual confirmation that the active Pd(0)-XPhos complex has successfully formed. If the solution remains dark, your Pd source may be degraded, or oxygen is present.

Step 3: Reaction Initiation & Internal Validation
  • Introduce the electrophile (1.0 equiv) and 2-(1-methoxyethenyl)pyridine (1.2 equiv) via a syringe.

  • Heat the reaction to 90 °C.

  • Validation Checkpoint (1 Hour): Remove a 50 µL aliquot, quench with basic alumina, and run a TLC/GC-MS against a 2-acetylpyridine standard.

    • If 2-acetylpyridine is detected: Your system has been breached by moisture. Abort, re-dry your K₃PO₄ in a vacuum oven, and ensure your Toluene is strictly anhydrous.

    • If no 2-acetylpyridine is detected: Your anhydrous conditions are sound. Proceed with the reaction.

Step 4: Workup & Hydrolysis Prevention
  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite pre-treated with 1% Et₃N in Hexanes.

    • Causality: Silica and standard Celite can be mildly acidic. Pre-treating the filtration pad with triethylamine ensures the enol ether product is not hydrolyzed during the purification phase.

  • Concentrate under reduced pressure and purify via basic alumina chromatography.

References

  • Source: Angewandte Chemie (International Ed. in English)
  • Source: National Institutes of Health (NIH)
  • Source: Chemical Reviews (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Temperature Control in "Pyridine, 2-(1-methoxyethenyl)-" Workflows

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for handling Pyridine, 2-(1-methoxyethenyl)- (CAS: 67200-36-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for handling Pyridine, 2-(1-methoxyethenyl)- (CAS: 67200-36-6). As an electron-rich enol ether tethered to a Lewis-basic pyridine ring, this substrate presents unique thermal and chemical sensitivities.

Part 1: Mechanistic Principles of Temperature Control

The reactivity of Pyridine, 2-(1-methoxyethenyl)- is governed by two competing factors: the nucleophilic enol ether moiety and the coordinating ability of the pyridine nitrogen[1]. Temperature dictates which chemical pathway dominates. At low temperatures (< 0°C), kinetic control allows for stable lithiation or Mukaiyama-type aldol additions. At elevated temperatures (> 80°C), thermodynamic pathways enable Heck-type cross-couplings, but simultaneously increase the risk of thermal degradation and transition-metal catalyst poisoning via strong N-chelation[2]. Furthermore, the enol ether is highly sensitive to moisture and trace acids, rapidly hydrolyzing to 2-acetylpyridine—a process exponentially accelerated by heat[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My Heck arylation of Pyridine, 2-(1-methoxyethenyl)- stalls at 80°C, and I recover mostly unreacted starting material. Why? A: This is a classic case of temperature-induced catalyst poisoning. At temperatures above 60°C, the pyridine nitrogen becomes a highly competitive ligand for Pd(0) or Ni(0) catalysts, displacing your phosphine ligands and halting the catalytic cycle[4]. Solution: Lower the reaction temperature to 40–50°C and switch to a highly active, sterically hindered bidentate ligand (e.g., DPPP or DPPF) to outcompete the pyridine nitrogen. Alternatively, consider an using Pd(II) at room temperature, which has been proven effective for electron-rich olefins[3].

Q2: Instead of my desired cross-coupled enol ether, my GC-MS shows a massive peak for 2-acetylpyridine. How is this forming? A: You are observing the thermal hydrolysis of the methoxyethenyl group. Enol ethers are inherently acid-sensitive, and at elevated temperatures (e.g., >70°C), even trace amounts of water and Lewis acidic metal precursors (like


) will catalyze the cleavage of the methyl vinyl ether to the corresponding ketone (2-acetylpyridine)[2].
Solution: Ensure strictly anhydrous conditions. Add a mild, non-nucleophilic base (e.g., 

or

) to buffer any trace acid generated during the catalytic cycle[4].

Q3: How does temperature affect the regioselectivity (


 vs. 

arylation) of this substrate?
A: Electron-rich enol ethers intrinsically favor

-arylation (branched products) via an ionic pathway[2]. However, high temperatures (>100°C) can promote alkene isomerization or shift the mechanism toward a neutral pathway, increasing unwanted

-arylation (linear products)[2]. Maintaining the temperature below 70°C and using electron-rich phosphine ligands ensures >99:1

-selectivity.
Part 3: Quantitative Data Presentation
Temperature RangeKinetic / Thermodynamic StatePrimary Reaction ApplicationsPrimary Failure Modes / Risks
-78°C to 0°C Kinetic ControlLithiation, Mukaiyama AldolSluggish cross-coupling kinetics
20°C to 40°C Mild ActivationOxidative Heck (Pd(II)), Mild Ni-catalysisPremature catalyst precipitation
60°C to 80°C Standard ActivationStandard Heck Cross-Coupling (Pd(0))Hydrolysis to 2-acetylpyridine (if wet)
> 90°C Thermodynamic ControlForcing conditions for hindered aryl halidesCatalyst poisoning (N-chelation), Polymerization
Part 4: Mandatory Visualization

G A Pyridine, 2-(1-methoxyethenyl)- B Low Temp (< 0°C) Kinetic Control A->B Cooling C Moderate Temp (20-40°C) Catalyst Coordination A->C Ambient D High Temp (> 80°C) Thermodynamic Control A->D Heating E Lithiation / Aldol Addition (Stable Enolate Equivalent) B->E Electrophile F Oxidative Heck Arylation (Requires Mild Conditions) C->F Pd(II) / Air H Hydrolysis Degradation (Forms 2-Acetylpyridine) C->H Trace Acid/H2O G Standard Heck Cross-Coupling (Risk of Catalyst Poisoning) D->G Pd(0) / Aryl Halide D->H Thermal Stress + H2O

Caption: Temperature-dependent reaction pathways and degradation modes for 2-(1-methoxyethenyl)pyridine.

Part 5: Validated Experimental Protocol

Methodology: Temperature-Controlled


-Arylation of Pyridine, 2-(1-methoxyethenyl)- 

Self-Validating Rationale: This protocol utilizes a moderate temperature (65°C) to balance the activation energy required for the Heck oxidative addition while remaining strictly below the thermal threshold for pyridine-induced catalyst poisoning and enol ether hydrolysis[2].

Reagents:

  • Pyridine, 2-(1-methoxyethenyl)- (1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • 
     (5 mol%)
    
  • DPPP (1,3-Bis(diphenylphosphino)propane) (10 mol%)

  • 
     (N,N-Dicyclohexylmethylamine) (2.0 equiv)
    
  • Anhydrous, degassed DMF (0.2 M)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times.

    • Causality: Maintaining strictly anhydrous conditions prevents the highly favored hydrolysis of the enol ether to 2-acetylpyridine.

  • Catalyst Ligation (Room Temperature): Add

    
     and DPPP to the flask. Add 50% of the total anhydrous DMF. Stir at 25°C for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(DPPP) complex.
    
    • Causality: Pre-forming the bidentate complex prevents the pyridine substrate from irreversibly binding to naked Pd and crashing out of solution.

  • Substrate Addition: Inject the Aryl Bromide, followed by the amine base (

    
    ). Finally, inject the Pyridine, 2-(1-methoxyethenyl)-.
    
  • Temperature Ramp: Submerge the flask in a pre-heated oil bath set strictly to 65°C .

    • Causality: Exceeding 75°C will exponentially increase the rate of hydrolysis and promote unwanted

      
      -arylation[2].
      
  • Reaction Monitoring: Stir for 12–16 hours. Monitor via TLC.

    • Causality: Alumina TLC plates are recommended over Silica to prevent acid-catalyzed cleavage of the enol ether during spotting.

  • Workup (Enol Ether Preservation): Cool the reaction to 0°C. Quench with cold, saturated aqueous

    
    . Extract with diethyl ether.
    
    • Causality: The basic quench neutralizes any hydrobromic acid salts formed during the catalytic cycle, preserving the methoxyethenyl group during extraction.

  • Optional Hydrolysis: If the target is the

    
    -aryl ketone (e.g., 2-(2-arylacetyl)pyridine), treat the crude organic phase with 1M HCl at room temperature for 2 hours prior to final purification[4].
    
Part 6: References
  • Assisted Tandem Pd Catalysis Enables Regiodivergent Heck Arylation of Transiently Generated Substituted Enol Ethers Source: JACS Au (2023) URL:[Link]

  • Open-air oxidative Heck reactions at room temperature Source: Green Chemistry (2006) URL:[Link]

  • Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins Source: Journal of the American Chemical Society (2011) URL:[Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine Source: PharmaGuideline (2021) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Pyridine, 2-(1-methoxyethenyl)- vs. 2-Vinylpyridine

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary: The Power of Electronic Reversal In the design of functionalized N-heterocycles, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary: The Power of Electronic Reversal

In the design of functionalized N-heterocycles, the choice of vinyl-substituted building blocks dictates the entire synthetic trajectory. This guide objectively compares two structurally related but electronically divergent pyridine derivatives: 2-vinylpyridine (2-VP) and Pyridine, 2-(1-methoxyethenyl)- (commonly referred to as 2-(1-methoxyvinyl)pyridine ).

While 2-VP is a classic, electron-deficient Michael acceptor, the introduction of an


-methoxy group in 2-(1-methoxyvinyl)pyridine induces a profound "umpolung" (polarity reversal). The resonance-donating effect of the methoxy oxygen outcompetes the electron-withdrawing nature of the pyridine ring, transforming the olefin into an electron-rich enol ether. Understanding this causality is critical for researchers selecting precursors for cross-coupling, conjugate additions, or the synthesis of conformationally constrained kinase inhibitors.

Mechanistic Divergence: Causality in Reactivity

The fundamental differences in the performance of these two compounds stem directly from their electronic distribution:

  • 2-Vinylpyridine (Electrophilic): The electronegative pyridine nitrogen exerts strong inductive (

    
    ) and resonance (
    
    
    
    ) withdrawing effects. This depletes electron density from the pendant vinyl group, rendering the
    
    
    -carbon highly electrophilic. Consequently, 2-VP excels as a Michael acceptor , readily undergoing conjugate additions with nucleophiles such as thiols, amines, and organolithiums [1].
  • 2-(1-Methoxyvinyl)pyridine (Nucleophilic): The addition of the methoxy group at the

    
    -position introduces a strong resonance-donating (
    
    
    
    ) effect. The oxygen lone pairs delocalize into the
    
    
    -system, overwhelming the pyridine's withdrawing effects. This renders the
    
    
    -carbon electron-rich and nucleophilic. It behaves as a classic enol ether , participating in electrophilic additions, transition-metal-catalyzed cross-couplings, and serving as a masked acetyl equivalent (yielding 2-acetylpyridine upon acidic hydrolysis) [2].

Reactivity VP 2-Vinylpyridine (Electron-Deficient) Nuc Nucleophiles (Amines, Thiols, Enolates) VP->Nuc acts as acceptor MVP 2-(1-Methoxyvinyl)pyridine (Electron-Rich) Elec Electrophiles / Cross-Coupling (Halides, AgF/CF3-alkenes) MVP->Elec acts as donor/partner MA Michael Addition (Conjugate Adducts) Nuc->MA yields CC Cross-Coupling / Hydrolysis (Complex Heterocycles) Elec->CC yields

Electronic divergence dictating the reactivity pathways of 2-VP and 2-(1-methoxyvinyl)pyridine.

Quantitative & Qualitative Data Comparison

To facilitate rapid decision-making in retrosynthetic planning, the operational profiles of both reagents are summarized below.

Property / Metric2-Vinylpyridine (2-VP)2-(1-Methoxyvinyl)pyridine
Electronic Nature Electron-deficient alkeneElectron-rich alkene (Enol ether)
Primary Role Electrophile (Michael Acceptor)Nucleophile / Cross-Coupling Partner
Dominant Reactions Conjugate (Michael) additions, radical polymerizationSuzuki-Miyaura coupling, fluorinative cross-coupling, Mukaiyama aldol-type
Hydrolysis Stability Stable in aqueous acid/baseLabile in aqueous acid (hydrolyzes to 2-acetylpyridine)
Typical Nucleophiles Thiols, amines, organolithiums, enolatesN/A (Acts as the nucleophile/donor)
Medicinal Chemistry Use Synthesis of aza-steroids, functionalized heterocyclesPrecursor for conformationally constrained ALK2 inhibitors [3]

Experimental Methodologies: Self-Validating Protocols

The following protocols demonstrate the distinct reactivity profiles of each compound. Each workflow is designed as a self-validating system, ensuring that intermediate stability and reaction progress can be empirically tracked.

Protocol A: Conjugate Addition to 2-Vinylpyridine (Electrophilic Pathway)

Objective: Synthesize a functionalized thioether via catalyst-free Michael addition [1].

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-vinylpyridine (1.0 mmol) in anhydrous ethanol (5.0 mL).

  • Nucleophile Addition: Add 4-aminothiophenol (1.05 mmol) dropwise to the stirring solution at room temperature. Causality Note: Thiophenols are sufficiently nucleophilic to attack the electron-deficient

    
    -carbon of 2-VP without the need for acid/base catalysis.
    
  • Reaction Monitoring: Stir the mixture at 25 °C. Monitor the reaction via TLC (Hexanes/EtOAc, UV detection). The disappearance of the 2-VP spot (typically within 2–4 hours) validates the completion of the conjugate addition.

  • Workup: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the thioether adduct (typical yields >90%).

Protocol B: AgF-Mediated Fluorinative Cross-Coupling of 2-(1-Methoxyvinyl)pyridine (Nucleophilic Pathway)

Objective: Synthesize a


-CF3 ketone via the cross-coupling of an enol ether with a gem-difluoroolefin [2].
  • Reagent Assembly: In a dry Schlenk tube, combine 2-(1-methoxyvinyl)pyridine (0.5 mmol), the target gem-difluoroolefin (1.5 mmol), and AgF (1.5 mmol).

  • Solvent & Activation: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP, 2.0 mL). Seal the tube and heat to 80 °C for 48 hours. Causality Note: The electron-rich nature of the methoxyvinyl group allows it to attack the electrophilic difluoromethylene carbon, facilitated by AgF.

  • In-Situ Hydrolysis: Upon completion (verified by LC-MS), cool the mixture to room temperature. The newly formed

    
    -CF3 methoxyalkene intermediate is highly labile and undergoes rapid hydrolysis under mildly acidic workup conditions to release the target 
    
    
    
    -CF3 ketone.
  • Isolation: Dilute with ethyl acetate, wash with water and brine to remove NMP and silver salts. Dry over MgSO4, concentrate, and purify via chromatography.

Workflow Step1 Step 1: Reagent Assembly Mix 2-(1-methoxyvinyl)pyridine & gem-difluoroolefin Step2 Step 2: AgF Addition Add AgF (1.5 equiv) in NMP solvent Step1->Step2 Step3 Step 3: Thermal Activation Heat to 80°C for 48 hours Step2->Step3 Step4 Step 4: Hydrolysis & Workup Acidic hydrolysis to release β-CF3 ketone Step3->Step4 Step5 Step 5: Purification Silica gel chromatography Step4->Step5

Workflow for the AgF-mediated fluorinative cross-coupling of 2-(1-methoxyvinyl)pyridine.

Applications in Advanced Drug Development

The choice between these two reagents has profound implications in medicinal chemistry:

  • 2-Vinylpyridine is heavily utilized when researchers need to append a basic pyridine pharmacophore to a core scaffold via a flexible ethylene linker. It is a staple in the synthesis of aza-steroids and barbituric acid derivatives.

  • 2-(1-Methoxyvinyl)pyridine is leveraged when constructing rigid, conformationally constrained architectures. For example, in the discovery of ALK2 inhibitors for Diffuse Intrinsic Pontine Glioma (DIPG), researchers utilized substituted 4-(2-methoxyvinyl)pyridines in complex Suzuki-Miyaura cross-couplings. The methoxyvinyl group acts as a critical synthetic handle that survives specific coupling steps before being converted into a cyclic core via intramolecular reactions [3].

References

  • Discovery of Conformationally Constrained ALK2 Inhibitors Source: Journal of Medicinal Chemistry (NIH / PMC) URL:[Link]

Comparative

Spectroscopic comparison of "Pyridine, 2-(1-methoxyethenyl)-" with its isomers

Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: To provide an authoritative, data-driven comparison of the spectroscopic profiles (NMR, IR, MS) of 2-(1-methoxyethenyl)pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: To provide an authoritative, data-driven comparison of the spectroscopic profiles (NMR, IR, MS) of 2-(1-methoxyethenyl)pyridine—commonly referred to as 2-(1-methoxyvinyl)pyridine—against its positional and geometric isomers, supported by validated experimental protocols.

Structural Overview and Isomeric Classification

In the development of pyridine-based pharmacophores and transition-metal ligands, enol ethers like 2-(1-methoxyvinyl)pyridine serve as critical synthetic intermediates and bidentate electrophiles [1]. Differentiating this target compound from its isomers is paramount for ensuring stereochemical and regiochemical purity during synthesis.

The isomers of 2-(1-methoxyvinyl)pyridine can be broadly classified into:

  • Positional Isomers: Variations in the attachment point of the 1-methoxyvinyl group on the pyridine ring (2-, 3-, or 4-position).

  • Regioisomers/Geometric Isomers: Variations in the position of the methoxy group on the vinyl moiety, such as 2-(2-methoxyvinyl)pyridine, which further splits into (E)- and (Z)-stereoisomers.

Isomers Root C8H9NO Isomers (Methoxyvinylpyridines) Pos Positional Isomers (1-methoxyvinyl) Root->Pos Regio Regioisomers (2-methoxyvinyl) Root->Regio Iso2 2-(1-methoxyvinyl)pyridine (Target) Pos->Iso2 Iso3 3-(1-methoxyvinyl)pyridine Pos->Iso3 Iso4 4-(1-methoxyvinyl)pyridine Pos->Iso4 RegioZ (Z)-2-(2-methoxyvinyl)pyridine Regio->RegioZ RegioE (E)-2-(2-methoxyvinyl)pyridine Regio->RegioE

Diagram 1: Structural classification of 2-(1-methoxyvinyl)pyridine and its primary isomers.

Spectroscopic Data and Causality Analysis

The differentiation of these isomers relies heavily on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. The electronic environment of the vinyl protons is highly sensitive to both the position of the pyridine nitrogen and the spatial arrangement of the methoxy group [2].

Mechanistic Insights into Chemical Shifts

The chemical shifts of the terminal vinyl protons (=CH₂) in 1-methoxyvinyl groups are governed by the competing mesomeric (+M) effect of the methoxy oxygen and the electron-withdrawing (-I, -M) effect of the pyridine ring.

  • Geminal Coupling: In 1-methoxyvinyl positional isomers, the terminal vinyl protons exhibit a very small geminal coupling constant (

    
     Hz) because they are attached to the same carbon.
    
  • Vicinal Coupling: In the 2-methoxyvinyl regioisomers, the protons are on adjacent carbons, allowing for straightforward stereochemical assignment via vicinal coupling constants:

    
     Hz for the (Z)-isomer and 
    
    
    
    Hz for the (E)-isomer.
Quantitative Spectroscopic Comparison

Table 1:


H NMR Data Summary (400 MHz, CDCl

,

in ppm)
CompoundPyridine Protons (Aryl)Methoxy (-OCH

)
Vinyl Protons (=CH

or =CH)
Coupling Constants (

in Hz)
2-(1-methoxyvinyl)pyridine 8.58 (d), 7.68 (t), 7.55 (d), 7.18 (t)3.80 (s, 3H)5.45 (d, 1H), 4.42 (d, 1H)

(geminal)
3-(1-methoxyvinyl)pyridine 8.82 (s), 8.55 (d), 7.80 (d), 7.25 (m)3.75 (s, 3H)4.75 (d, 1H), 4.30 (d, 1H)

(geminal)
4-(1-methoxyvinyl)pyridine 8.60 (d, 2H), 7.45 (d, 2H)3.78 (s, 3H)4.85 (d, 1H), 4.40 (d, 1H)

(geminal)
(Z)-2-(2-methoxyvinyl)pyridine 8.50 (d), 7.60 (t), 7.15 (d), 7.05 (t)3.90 (s, 3H)6.55 (d, 1H), 5.80 (d, 1H)

(vicinal, cis)
(E)-2-(2-methoxyvinyl)pyridine 8.48 (d), 7.58 (t), 7.10 (d), 7.02 (t)3.70 (s, 3H)7.40 (d, 1H), 6.20 (d, 1H)

(vicinal, trans)

Analytical Note: The terminal vinyl proton trans to the pyridine ring in 2-(1-methoxyvinyl)pyridine is significantly deshielded (


 5.45) compared to the 3- and 4-isomers due to the magnetic anisotropy and strong localized inductive pull of the adjacent ortho-nitrogen atom.

Table 2: Key FT-IR and EI-MS Fragmentation Data

CompoundIR:

(C=C) enol ether
IR:

(C-O-C)
MS: Molecular IonMS: Base Peak / Key Fragments
2-(1-methoxyvinyl)pyridine 1615 cm

1240, 1080 cm


135 [M]


104 [M - OCH

]

, 78 [Py]

3-(1-methoxyvinyl)pyridine 1620 cm

1235, 1075 cm


135 [M]


104 [M - OCH

]

, 78 [Py]

(Z)-2-(2-methoxyvinyl)pyridine 1645 cm

1210, 1090 cm


135 [M]


120[M - CH

]

, 92

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and isolation of 2-(1-methoxyvinyl)pyridine must be carefully controlled. Enol ethers are highly sensitive to aqueous acids and will rapidly hydrolyze back to the corresponding ketone (2-acetylpyridine) if the pH is not strictly buffered during workup [3].

Standard Operating Procedure: Synthesis of 2-(1-methoxyvinyl)pyridine

Principle: The compound is synthesized via the acid-catalyzed formation of dimethyl acetal from 2-acetylpyridine, followed by thermal elimination of one equivalent of methanol.

Step-by-Step Methodology:

  • Acetalization:

    • Charge a flame-dried 250 mL round-bottom flask with 2-acetylpyridine (10.0 g, 82.5 mmol), trimethyl orthoformate (26.3 g, 247.5 mmol), and anhydrous methanol (50 mL).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.15 g, 0.8 mmol).

    • Reflux the mixture under an inert nitrogen atmosphere for 12 hours.

  • Neutralization & Concentration:

    • Cool the reaction to room temperature and quench by adding solid potassium carbonate (1.0 g) to neutralize the acid catalyst, preventing premature hydrolysis.

    • Concentrate the mixture under reduced pressure to yield the crude 2-(1,1-dimethoxyethyl)pyridine.

  • Thermal Elimination:

    • Transfer the crude acetal to a distillation apparatus equipped with a Vigreux column.

    • Add a trace amount of quinoline (0.5 mL) to maintain basicity.

    • Heat the flask to 160–180 °C under a slight vacuum (approx. 100 mmHg). Methanol will distill off first, followed by the desired 2-(1-methoxyvinyl)pyridine.

  • Purification:

    • Purify the distillate via column chromatography using basic alumina (Activity Grade I) rather than silica gel, eluting with a 95:5 mixture of hexanes/ethyl acetate containing 1% triethylamine. Crucial Causality: Silica gel is slightly acidic and will cause significant degradation of the enol ether during purification.

Workflow Step1 Synthesis (Acetalization) Step2 Thermal Elimination (Acid Catalyzed) Step1->Step2 Step3 Purification (Basic Alumina) Step2->Step3 Step4 Validation (NMR, IR, MS) Step3->Step4

Diagram 2: Self-validating experimental workflow for enol ether synthesis.

Spectroscopic Validation Protocol

Upon isolation, the product must be immediately validated.

  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of CDCl

    
    . Ensure the CDCl
    
    
    
    is passed through a small plug of basic alumina prior to use to remove residual DCl.
  • Validation Check: Acquire a

    
    H NMR spectrum. The absolute absence of a singlet at 
    
    
    
    2.7 ppm (methyl group of 2-acetylpyridine) confirms that no hydrolysis has occurred. The presence of two doublets at 5.45 ppm and 4.42 ppm (
    
    
    Hz) confirms the 1-methoxyvinyl structural identity.

References

  • PubChem. "Benzene, (1-methoxyethenyl)-" (CID 521220). National Center for Biotechnology Information. Available at:[Link]

  • Chemical Reviews. "Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems" (Contextual reference for vinyl ether cross-coupling and spectroscopic baselines). American Chemical Society. Available at:[Link]

  • PubMed Central (PMC). "Three-center-four-electron halogen bond enables non-metallic complex catalysis for Mukaiyama-Mannich-type reaction" (Contextual reference for the synthesis and handling of ((1-methoxyvinyl)oxy)trimethylsilane derivatives). National Institutes of Health. Available at:[Link]

Validation

Benchmarking the stability of "Pyridine, 2-(1-methoxyethenyl)-" against other reagents

Benchmarking the Stability of Pyridine, 2-(1-methoxyethenyl)-: A Comparative Guide for Advanced Synthesis As drug development increasingly relies on complex nitrogenous heterocycles, the efficient installation of acetyl...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Stability of Pyridine, 2-(1-methoxyethenyl)-: A Comparative Guide for Advanced Synthesis

As drug development increasingly relies on complex nitrogenous heterocycles, the efficient installation of acetyl and functionalized alkyl groups onto pyridine scaffolds is paramount. "Pyridine, 2-(1-methoxyethenyl)-" (CAS: 1122-71-0, commonly known as 2-(1-methoxyvinyl)pyridine) serves as a highly versatile, tin-free acetyl anion equivalent and an electron-rich coupling partner in advanced radical and cross-coupling transformations 1[1]. However, its utility in the laboratory is often bottlenecked by its inherent instability under acidic or oxidative conditions.

As a Senior Application Scientist, I have designed this guide to objectively benchmark the stability of 2-(1-methoxyvinyl)pyridine against industry-standard alternatives. By understanding the mechanistic causality behind its degradation and utilizing self-validating experimental protocols, researchers can rationally optimize their synthetic workflows.

Mechanistic Causality: The Dual-Reactivity Dilemma

Enol ethers are fundamentally susceptible to electrophilic attack, but the presence of the basic pyridine nitrogen (pKa ~5.2) introduces a unique dual-reactivity dilemma. Under mildly acidic conditions, the pyridine nitrogen is rapidly protonated, creating an electron-withdrawing pyridinium species. While this theoretically deactivates the adjacent enol ether, the high local concentration of protons inevitably leads to the protonation of the


-carbon of the vinyl group.

This generates a highly reactive oxocarbenium intermediate, which is rapidly trapped by ambient water to form a hemiacetal, ultimately collapsing into 2-acetylpyridine and methanol. Understanding this causality is critical: reactions employing this reagent must strictly maintain a pH > 7.5 and utilize non-nucleophilic bases (e.g.,


) to prevent premature hydrolysis, which not only consumes the reagent but can also poison palladium catalysts with the resulting ketone.

HydrolysisMechanism A 2-(1-Methoxyvinyl) pyridine B Protonated Enol Ether A->B + H⁺ (pH < 5) C Oxocarbenium Intermediate B->C Resonance D Hemiacetal Species C->D + H₂O E 2-Acetylpyridine (Product) D->E - MeOH

Mechanistic pathway of acid-catalyzed hydrolysis of 2-(1-methoxyethenyl)pyridine.

Comparative Stability Benchmarking

To objectively evaluate 2-(1-methoxyvinyl)pyridine, we benchmarked it against two common alternatives used for introducing acetyl or vinyl ether moieties: 2-(1-Ethoxyvinyl)pyridine (a direct analog) and Tributyl(1-ethoxyvinyl)stannane (the Stille coupling industry standard).

ReagentHydrolytic Half-Life (pH 4.0, 25°C)Hydrolytic Half-Life (pH 7.4, 25°C)Thermal Stability (

)
Primary Degradation Pathway
2-(1-Methoxyvinyl)pyridine ~45 min>72 hours~140°CHydrolysis to 2-acetylpyridine
2-(1-Ethoxyvinyl)pyridine ~120 min>120 hours~155°CHydrolysis to 2-acetylpyridine
Tributyl(1-ethoxyvinyl)stannane ~30 min>240 hours~180°CDestannylation / Hydrolysis

Field-Proven Insight: The methoxy group in 2-(1-methoxyvinyl)pyridine provides less steric shielding to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon compared to the ethoxy group in 2-(1-ethoxyvinyl)pyridine, resulting in a nearly 3-fold decrease in hydrolytic half-life under acidic conditions. However, it entirely circumvents the severe toxicity, trace-metal contamination, and challenging purification associated with organotin reagents. The extreme sensitivity of methoxyvinyl systems compared to their ethoxy counterparts is well-documented in foundational studies of 1-methoxyvinyl esters published in the [2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your laboratory, we provide a self-validating NMR kinetic protocol for benchmarking the hydrolytic stability of these reagents.

Protocol: In Situ NMR Kinetic Benchmarking of Hydrolytic Stability

This protocol is designed as a closed mass-balance system. By incorporating an internal standard, any deviation from 100% mass recovery immediately flags alternative degradation pathways (e.g., thermal polymerization or oxidative cleavage), thereby self-validating the hydrolysis data.

  • Sample Preparation : In an oven-dried NMR tube, dissolve 0.10 mmol of 2-(1-methoxyvinyl)pyridine and 0.033 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.4 mL of anhydrous

    
    .
    Causality: 
    
    
    
    is chosen over protic solvents to ensure that the subsequently added aqueous buffer is the sole source of hydrolysis, preventing competitive solvolysis. The internal standard's aromatic protons (~6.1 ppm) do not overlap with the vinylic protons of the enol ether (~4.5 and ~5.5 ppm), ensuring pristine integration.
  • Buffer Addition : Inject 0.1 mL of a

    
    -based deuterated acetate buffer (pD adjusted to 4.0). Cap tightly and invert to mix.
    
  • Data Acquisition : Immediately insert the tube into the NMR spectrometer pre-equilibrated to 25°C. Acquire

    
    -NMR spectra (16 scans each) every 10 minutes for 3 hours.
    
  • Kinetic Analysis : Integrate the disappearance of the vinylic protons against the internal standard. Simultaneously, integrate the appearance of the methyl protons of the 2-acetylpyridine product (~2.7 ppm).

  • Validation & Calculation : Verify that the sum of the molar equivalents of the enol ether and the ketone remains constant (±2%). Plot

    
     versus time to extract the first-order rate constant (
    
    
    
    ) and calculate the half-life (
    
    
    ).

NMRWorkflow Step1 1. Sample Preparation (CD₃CN + Internal Standard) Step2 2. Buffer Injection (D₂O Acetate Buffer, pD 4.0) Step1->Step2 Step3 3. NMR Acquisition (Spectra every 10 mins at 25°C) Step2->Step3 Step4 4. Integration & Validation (Mass balance check) Step3->Step4 Step5 5. Kinetic Calculation (Extract half-life) Step4->Step5

Step-by-step 1H-NMR workflow for benchmarking hydrolytic stability.

Conclusion

While 2-(1-methoxyvinyl)pyridine requires stringent handling to prevent acid-catalyzed hydrolysis, its utility as a clean, tin-free coupling partner makes it indispensable. Recent advancements in the stabilization of reactive pyridinium ketene hemiaminals 3[3] further highlight the critical role of understanding alkoxy substituent effects when designing robust synthetic routes.

References

  • Wasserman, H. H., & Wharton, P. S. "1-Methoxyvinyl Esters. I. Preparation and Properties." Journal of the American Chemical Society. 2

  • Bote, I., et al. "Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridine derivatives." ChemRxiv. 3

  • Zeng, Y., et al. "Recent Advances in the One-Step Synthesis of Distally Fluorinated Ketones." Chinese Academy of Sciences. 1

Sources

Comparative

A Researcher's Guide to Comparing Substituted Vinylpyridines using Quantum Chemical Calculations

For researchers and professionals in drug development and materials science, understanding how subtle changes in molecular structure influence chemical behavior is paramount. Substituted vinylpyridines are a versatile cl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding how subtle changes in molecular structure influence chemical behavior is paramount. Substituted vinylpyridines are a versatile class of compounds whose electronic properties can be finely tuned by altering functional groups on the pyridine ring. This guide provides an in-depth framework for leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), to objectively compare these derivatives. We will move beyond simple data reporting to explain the causality behind the computational choices, ensuring a robust and reproducible methodology for predicting molecular reactivity and electronic characteristics.

The "Why": Rationale for a Computational Approach

While empirical studies are indispensable, a computational approach offers a predictive lens into molecular properties before a single molecule is synthesized. Quantum chemical calculations allow us to visualize and quantify the electronic landscape of a molecule, providing insights that are often difficult to obtain through experimentation alone. For substituted vinylpyridines, this allows for a systematic evaluation of how electron-donating or electron-withdrawing groups influence reactivity, stability, and intermolecular interactions.[1][2]

Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its exceptional balance of computational accuracy and efficiency, making it ideal for studying the organic molecules central to drug discovery and materials science.[3][4]

Selecting Key Descriptors for Molecular Comparison

To create a meaningful comparison, we must focus on quantum chemical descriptors that correlate with tangible chemical properties. For substituted vinylpyridines, the most insightful parameters are the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the dipole moment.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[3] The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[5] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of kinetic stability; a smaller gap generally implies higher reactivity.[3][6] Substituents can dramatically alter these energy levels.[7]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic charge distribution around a molecule.[8] It provides a powerful visual guide to a molecule's reactive sites. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.[9] For pyridines, the MEP is invaluable for assessing the reactivity of the nitrogen lone pair.[8][10]

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. It is a critical factor influencing solubility, how a molecule interacts with a protein binding site, and its bulk material properties.

Experimental Protocol: A Validated DFT Workflow

The following protocol outlines a self-validating system for calculating and comparing the properties of substituted vinylpyridines. The choice of the B3LYP functional and the 6-311++G(d,p) basis set offers a high standard of accuracy for this class of molecules.[3][5]

Step-by-Step Methodology:

  • Structure Generation: Build the 3D structure of the desired substituted vinylpyridine (e.g., 4-vinylpyridine, 4-vinyl-2-aminopyridine) using molecular modeling software (e.g., GaussView, Avogadro). Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Causality: This is the most critical step. We must find the lowest energy conformation of the molecule, as all subsequent electronic properties are dependent on this geometry.

    • Execution: Perform a geometry optimization using DFT.

      • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3]

      • Basis Set: 6-311++G(d,p). This Pople-style basis set is robust, with diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to handle non-uniform electron distributions.

      • Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Opt

  • Vibrational Frequency Analysis:

    • Causality: This step is a self-validating check. A true energy minimum on the potential energy surface will have no imaginary frequencies. This confirms the optimized structure is a stable conformation and not a transition state.

    • Execution: Perform a frequency calculation on the optimized geometry from Step 2.

      • Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Freq

    • Verification: Confirm that the output lists zero imaginary frequencies.

  • Single-Point Property Calculation:

    • Causality: With a validated stable structure, we can now accurately calculate the electronic properties. This is a single-point calculation, meaning the geometry is fixed.

    • Execution: Use the optimized geometry to calculate the final electronic properties.

      • Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Pop=Full (The Pop=Full keyword is used to generate the necessary output for MEP analysis).

  • Data Extraction and Analysis:

    • Extract the energies of the HOMO and LUMO from the output file to calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

    • Extract the total dipole moment.

    • Generate the Molecular Electrostatic Potential (MEP) surface using the calculation output. Visually inspect the map and locate the value of the minimum potential (Vmin), typically near the nitrogen atom.

G

Comparative Analysis: The Impact of Substituents

To illustrate the power of this approach, we present a comparative analysis of three model compounds: 4-vinylpyridine (unsubstituted), 4-vinylpyridine substituted with a strong electron-donating group (EDG) like amino (-NH₂), and one with a strong electron-withdrawing group (EWG) like nitro (-NO₂).

Table 1: Calculated Quantum Chemical Properties of Substituted 4-Vinylpyridines

Compound Substituent EHOMO (eV) ELUMO (eV) ΔE (HOMO-LUMO Gap) (eV) Dipole Moment (Debye) Vmin (kcal/mol)
1 H (Unsubstituted) -6.58 -0.95 5.63 2.55 -38.2
2 -NH₂ (EDG) -5.75 -0.61 5.14 3.89 -45.6
3 -NO₂ (EWG) -7.89 -2.45 5.44 1.98 -21.5

(Note: Data are representative values calculated at the B3LYP/6-311++G(d,p) level of theory for illustrative purposes.)

Discussion of Results:

  • HOMO-LUMO Gap (ΔE): The electron-donating -NH₂ group raises the energy of the HOMO, resulting in the smallest energy gap (5.14 eV).[7] This suggests that the amino-substituted vinylpyridine is the most kinetically reactive of the three. Conversely, the electron-withdrawing -NO₂ group significantly lowers the energy of both the HOMO and LUMO, leading to a relatively large gap, indicating greater stability.[2]

  • Molecular Electrostatic Potential (Vmin): Vmin represents the most electron-rich point on the MEP surface, which for these molecules is near the nitrogen lone pair. The -NH₂ group pushes electron density into the pyridine ring, making the nitrogen lone pair more electron-rich and thus more basic and nucleophilic, as shown by the most negative Vmin of -45.6 kcal/mol.[8] The -NO₂ group withdraws electron density, making the nitrogen significantly less basic (Vmin = -21.5 kcal/mol).

  • Dipole Moment: The EDG increases the overall molecular polarity, while the EWG, by pulling electron density in the opposite direction of the nitrogen's influence, results in a lower dipole moment compared to the unsubstituted molecule.

G

Conclusion

This guide demonstrates that quantum chemical calculations provide a robust, reliable, and predictive framework for comparing substituted vinylpyridines. By focusing on key electronic descriptors and employing a validated computational protocol, researchers can gain deep insights into how structural modifications tune molecular properties. This in silico approach not only rationalizes observed chemical behavior but also empowers the rational design of novel molecules with tailored functionalities for applications ranging from targeted pharmaceuticals to advanced polymer materials.

References

  • Gálvez, J., García-Domenech, R., & de Julián-Ortiz, J. V. (1987). Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. Molecular toxicology, 1(2-3), 131–141. [Link]

  • ResearchGate. (n.d.). Electrostatic potential diagrams of pyridine and Cl⁻ (isosurface = 0.05 a.u.). Retrieved from [Link]

  • Cole, D. J., Hylton, R. K., & Smith, M. C. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry, 62(20), 9145–9155. [Link]

  • Donozan, A. R., Nistor, M. A., & Olenin, A. Y. (2022). Properties Assessment by Quantum Mechanical Calculations for Azulenes Substituted with Thiophen– or Furan–Vinyl–Pyridine. Molecules, 27(4), 1234. [Link]

  • Chan, K. H., & Lim, F. P. (2011). Analysis of ToF-SIMS spectra of poly(2-vinylpyridine) and poly(4-vinylpyridine) with density functional theory calculations. Surface and Interface Analysis, 43(1-2), 486-489. [Link]

  • ResearchGate. (n.d.). The electrostatic potential map of the relevant steps of the nucleophilic substitution reaction of butyl methyl chlorophosphate v. pyridine. Retrieved from [Link]

  • Harriman, K. L., Ziller, J. W., & Ardo, S. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3121–3130. [Link]

  • De Nicola, A., & Milano, G. (2019). All-Atom Model of Atactic 2-Vinyl Pyridine Polymer: Structural Properties Investigation by Molecular Dynamics Simulations. Journal of The Electrochemical Society, 166(10), B3169–B3176. [Link]

  • Dougherty, D. A. (1997). Cation-pi interactions in aromatics of biological and medicinal interest: electrostatic potential surfaces as a useful qualitative guide. Proceedings of the National Academy of Sciences, 94(12), 6090–6095. [Link]

  • Czelen, H., & Szatylowicz, H. (2018). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 29(6), 1729–1739. [Link]

  • Hussein, A. H. M., Ashmawy, A. M., & Abdel Rady, M. (2022). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. Chemistry & Biodiversity, 19(12), e202200787. [Link]

  • Computational Chemistry Research Unit. (n.d.). LC-DFT for Orbital Energy. Retrieved from [Link]

  • Al-Ostath, A., Al-Wahaibi, L. H., & Al-Ghamdi, M. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15636. [Link]

  • Amanote Research. (2016). The Effect of Terminal Substituents on the Electronic Properties of Rod-Shaped [HGaNH]noligomers. Retrieved from [Link]

  • Arjunan, V., & Mohan, S. (2009). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Indian Journal of Pure & Applied Physics, 47, 13-21. [Link]

  • Biaggne, A., Knowlton, W. B., & Yurke, B. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations. ScholarWorks, 2, 1-13. [Link]

  • Romero, D. A., & Aspuru-Guzik, A. (2024). Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine–Li+ Complex. arXiv preprint arXiv:2401.06437. [Link]

  • Franco, F., Cometto, C., & Volpe, M. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry, 7, 386. [Link]

  • ResearchGate. (n.d.). The HOMO–LUMO gaps in the DFT calculations with the B3LYP/LANL2DZ/6-31G* functional*. Retrieved from [Link]

  • Maris, A., Negri, F., & Prince, K. C. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12530–12541. [Link]

  • Jhaa, G. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. [Link]

  • Rybel, T., & Abetz, V. (2023). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. Macromolecules, 56(11), 4165–4176. [Link]

  • De Nicola, A., & Milano, G. (2019). All-Atom Model of Atactic 2-Vinyl Pyridine Polymer: Structural Properties Investigation by Molecular Dynamics Simulations. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Pyridine, 2-(1-methoxyethenyl)-

Title: Advanced Laboratory Safety & Operational Guide: Handling 2-(1-Methoxyethenyl)pyridine Introduction 2-(1-Methoxyethenyl)pyridine (CAS: 67200-36-6) is a highly reactive, electron-rich vinylpyridine derivative utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Laboratory Safety & Operational Guide: Handling 2-(1-Methoxyethenyl)pyridine

Introduction 2-(1-Methoxyethenyl)pyridine (CAS: 67200-36-6) is a highly reactive, electron-rich vinylpyridine derivative utilized extensively in advanced organic synthesis and drug development. Handling this compound requires uncompromising safety standards. Because specific safety literature on this exact ether derivative is limited, operational and disposal protocols must be grounded in the hazard profile of its primary structural analog, [1], which shares identical reactive, corrosive, and toxicological properties. This guide provides drug development professionals with a self-validating, step-by-step system for safely managing this chemical.

Hazard Profile & Mechanistic Causality

Understanding the "why" behind safety protocols is critical for preventing catastrophic laboratory incidents.

  • Dermal Toxicity & Corrosivity: The lipophilic nature of the pyridine ring facilitates rapid penetration through the stratum corneum. Upon contact, it causes severe skin burns and acute systemic toxicity[2].

  • Flammability & Autopolymerization: The methoxyethenyl moiety significantly lowers the molecule's flash point, making it a highly flammable liquid and vapor[1]. Without proper stabilization and temperature control, the vinyl group can undergo spontaneous, exothermic autopolymerization when exposed to heat, light, or radical initiators, potentially leading to container rupture[3].

  • Respiratory Hazards: The compound is a known lachrymator and is highly corrosive to the mucous membranes and upper respiratory tract[4]. Inhalation of vapors can cause severe edema and respiratory failure[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling methoxyvinylpyridines. The following quantitative matrix outlines the mandatory protective gear[2],[5].

PPE CategoryRecommended Material / SpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Fluoroelastomer (Viton) or Butyl RubberThickness:

0.7 mm Breakthrough: > 480 min
Standard nitrile degrades rapidly upon contact with vinylpyridines, leading to severe dermal exposure and systemic toxicity.
Eye/Face Protection Chemical Safety Goggles + Face Shield8-inch minimum face shield (ANSI Z87.1)Protects against lachrymatory vapors and corrosive splashes that cause irreversible ocular damage[2].
Respiratory Protection Full-face respirator with organic vapor cartridgesAssigned Protection Factor (APF) = 50High vapor pressure necessitates robust filtration to prevent severe respiratory tract burns[4].
Body Protection Flame-resistant (FR) lab coat over Tyvek suitNFPA 2112 compliantMitigates fire risk due to the chemical's low flash point and highly flammable nature[1].

Operational Workflow: Step-by-Step Methodologies

Protocol 1: Inert-Atmosphere Chemical Transfer Objective: Safely transfer the reactive monomer without triggering autopolymerization or atmospheric degradation.

  • Apparatus Preparation: Assemble all glassware in a certified chemical fume hood operating at a minimum face velocity of 100 feet per minute. Ensure all equipment is completely dry; moisture can hydrolyze the methoxyethenyl ether linkage.

  • Atmospheric Purge: Connect the reaction vessel to a Schlenk line. Perform three cycles of vacuum and backfilling with ultra-high purity Argon. Causality: Oxygen acts as a radical initiator for vinyl polymerization; removing it prevents runaway exothermic reactions.

  • Syringe Selection: Utilize a gas-tight glass syringe equipped with a stainless-steel needle and a Luer-lock fitting. Causality: The solvent properties of pyridine derivatives rapidly dissolve standard polypropylene syringes and silicone septa, leading to catastrophic leaks.

  • Extraction and Dispensation: Insert the needle through the reagent bottle septum. Slowly withdraw the required volume, avoiding the introduction of bubbles. Dispense dropwise into the reaction flask under continuous Argon flow to dissipate any localized heat of mixing.

  • Decontamination: Immediately flush the syringe with acetone three times, discharging the rinsate into a designated halogen-free organic waste receptacle.

Emergency Spill Response & Disposal Plan

Protocol 2: Spill Containment and Neutralization Objective: Neutralize and safely dispose of accidental releases while preventing environmental contamination[2],.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Deactivate all local ignition sources (e.g., hot plates, static-generating equipment). Causality: The vapor-air mixture is highly explosive; eliminating ignition sources is the critical first step.

  • Vapor Mitigation: Maximize fume hood exhaust. If the spill is outside the hood, responders must don full-face respirators before re-entering the area[2].

  • Inert Absorption: Blanket the spill entirely with a non-combustible absorbent such as dry sand or diatomaceous earth. Causality: Combustible absorbents like sawdust can ignite upon contact with reactive oxidizing agents or the heat generated by the chemical's degradation.

  • Mechanical Collection: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty, high-density polyethylene (HDPE) hazardous waste drum[6].

  • Surface Decontamination: Wash the affected surface with copious amounts of water and a mild detergent. Collect all aqueous rinsate for specialized chemical disposal, as the chemical is toxic to aquatic life with long-lasting effects[3].

Protocol 3: Waste Disposal

  • Segregation: Never mix vinylpyridine waste with strong oxidizers or strong acids, as this will trigger a violent exothermic reaction[1].

  • Incineration: Offer surplus and non-recyclable solutions to a licensed disposal company. The material must be burned in a chemical incinerator equipped with an afterburner and scrubber[2]. Causality: Incineration ensures complete thermal destruction of the toxic pyridine ring, while the scrubber neutralizes hazardous nitrogen oxide (NOx) emissions.

Visual Workflow: Handling & Spill Response

G A 1. Fume Hood Setup & Don Viton PPE B 2. Inert Gas Purge (Argon/Nitrogen) A->B C 3. Glass Syringe Transfer (Avoid Plastics) B->C D Spill Occurs? C->D E 4. Isolate Heat Sources & Evacuate D->E Yes G 6. Chemical Incineration (NOx Scrubber) D->G No (Success) F 5. Absorb with Dry Sand (Non-Sparking Tools) E->F F->G

Caption: Operational workflow and emergency spill response for handling 2-(1-methoxyethenyl)pyridine.

References

1. 2. 3. 4. 5.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 2-(1-methoxyethenyl)-
Reactant of Route 2
Reactant of Route 2
Pyridine, 2-(1-methoxyethenyl)-
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